3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H44O7 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
[(4S,5S,6R,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11+,14-13+/t20-,23?,24-,26+,27-,29+,31?,32+/m1/s1 |
InChI Key |
SYXKKJDQNXPUSI-ZKCQQGDVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: A Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ingenol-type diterpenoid, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. It covers the compound's origins, discovery through detailed isolation and structural elucidation protocols, and its significant biological activities, with a focus on its cytotoxic properties. This document synthesizes key findings from scientific literature to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and oncology.
Discovery and Origin
A Potent Diterpenoid from a Traditional Medicinal Herb
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a natural product isolated from the roots of Euphorbia kansui, a plant species belonging to the extensive Euphorbiaceae family[1][2][3][4][5]. The dried root of this plant, known as "Gansui" in traditional Chinese medicine, has been used for centuries to treat conditions such as edema, ascites, and asthma[3][6]. The genus Euphorbia is a rich source of structurally diverse diterpenoids, many of which exhibit a range of biological activities, including cytotoxic, pro-inflammatory, and anti-tumor effects[7][8][9][10].
The discovery of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its related compounds has often been the result of bioassay-guided fractionation of Euphorbia kansui extracts, a process aimed at identifying the specific molecules responsible for the plant's observed biological effects, particularly its cytotoxicity[3][11][12]. This ingenol (B1671944) ester is one of several toxic terpenoids found in the raw plant material[13][14]. Its chemical structure is characterized by an ingenol backbone, with a 2,4-decadienoyl group attached at the 3-O position and an acetyl group at the 20-O position[1]. It has a geometric isomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, which is also present in Euphorbia kansui[2][3][4][5][15]. The Chemical Abstracts Service (CAS) registry number for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is 466663-12-7[3][16].
Quantitative Data on Biological Activity
The biological activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its related compounds has been quantified in several studies. The following tables summarize the available data on its cytotoxicity and anti-inflammatory activity.
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | MT4 (Human T-cell leukemia) | Cytotoxicity (CytoTox-Glo) | CC50 | > 0.9 µM | [12] |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | RAW264.7 (Mouse macrophage) | Anti-inflammatory (LPS-induced NO inhibition) | IC50 | 0.7 µM | [12] |
| 3-O-(2'E,4'E-Decadienoyl)ingenol | L-O2 (Human normal liver) | Cytotoxicity | IC50 | 8.22 µM | [3] |
| 3-O-(2'E,4'E-Decadienoyl)ingenol | GES-1 (Human gastric epithelial) | Cytotoxicity | IC50 | 6.67 µM | [3] |
| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | Zebrafish Embryos | Toxicity | LC100 | Not specified | [1] |
| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | Zebrafish Embryos | Toxicity | LC0 | Not specified | [1] |
Experimental Protocols
Isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
The isolation of this compound from Euphorbia kansui is a multi-step process that requires careful chromatographic separation. The following is a representative protocol based on published methods[1][17]:
-
Plant Material and Extraction:
-
Dried roots of Euphorbia kansui are collected and powdered.
-
The powdered root material is extracted with a solvent such as 95% ethanol (B145695) or dichloromethane (B109758) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
-
Initial Fractionation:
-
The crude extract is subjected to an initial clean-up and fractionation using silica (B1680970) gel column chromatography.
-
A gradient of solvents, typically starting with hexane (B92381) and gradually increasing in polarity with ethyl acetate, is used to elute different fractions.
-
-
Targeted Separation using HSCCC:
-
The fractions containing the ingenol-type diterpenoids, as identified by a preliminary analysis such as HPLC-ESI-MSn, are pooled.
-
High-Speed Counter-Current Chromatography (HSCCC) is then employed for the targeted separation of the geometric isomers of 3-O-(deca-2,4-dienoyl)-20-O-acetylingenol.
-
A suitable two-phase solvent system, for example, hexane-ethyl acetate-methanol-water, is used for the HSCCC separation.
-
-
Final Purification:
-
The fractions from HSCCC containing the target compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
An isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water is used to obtain the pure compound.
-
Figure 1: Workflow for the isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Structural Elucidation
The definitive structure of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons in the molecule, as well as their chemical environment and connectivity.
-
¹³C NMR: Determines the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule, including the positions of the ester side chains on the ingenol core.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compound on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[2][18]:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (typically in a series of dilutions) for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways
The primary molecular target of ingenol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis[7][8][19][20][21].
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, like other ingenol esters, is believed to act as a PKC agonist. It binds to the C1 domain of PKC, mimicking the action of the endogenous activator diacylglycerol (DAG) and phorbol (B1677699) esters[19][20]. This activation can trigger a cascade of downstream signaling events.
In the context of cancer, the activation of specific PKC isoforms, particularly PKCδ, by ingenol esters has been linked to their pro-apoptotic effects[8]. The activation and subsequent translocation of PKCδ to different cellular compartments (e.g., the nucleus and mitochondria) can initiate apoptosis.
Furthermore, studies on related ingenol derivatives have shown modulation of other important signaling pathways, including the activation of the ERK (Extracellular signal-Regulated Kinase) pathway and the inactivation of the pro-survival AKT pathway. Inhibition of the JAK/STAT3 pathway has also been observed. Network pharmacology analyses of Euphorbia kansui extracts also point to the involvement of the PI3K/AKT signaling pathway in the observed toxicity.
Figure 3: Proposed signaling pathway for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
References
- 1. Toxicity Reduction of Euphorbia kansui Stir-Fried with Vinegar Based on Conversion of 3-O-(2′E,4′Z-Decadi-enoyl)-20-O-acetylingenol | MDPI [mdpi.com]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic biological activity- BioCrick [biocrick.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kansuinine A | CAS:57701-86-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. 13-Oxyingenol dodecanoat | CAS:54706-70-6 | Manufacturer ChemFaces [chemfaces.com]
- 10. Hot Products/Compounds for Research- BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Processing of Kansui Roots Stir-Baked with Vinegar Reduces Kansui-Induced Hepatocyte Cytotoxicity by Decreasing the Contents of Toxic Terpenoids and Regulating the Cell Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Specific binding to protein kinase C by ingenol and its induction of biological responses. | Semantic Scholar [semanticscholar.org]
- 18. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tmrjournals.com [tmrjournals.com]
An In-depth Technical Guide to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from Euphorbia kansui
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ingenol-type diterpenoid, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, a natural product isolated from the roots of Euphorbia kansui. This document details its chemical properties, bio-guided isolation, and biological activities, with a focus on its antiproliferative and cytotoxic effects against various cancer cell lines. Detailed experimental protocols for its isolation and biological evaluation are provided, along with a summary of its quantitative data. Furthermore, this guide elucidates the probable mechanism of action, which is believed to involve the activation of the Protein Kinase C (PKC) signaling pathway, a common trait for ingenol (B1671944) esters. Visual diagrams are included to illustrate key experimental workflows and the proposed signaling cascade.
Chemical Structure and Properties
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a complex diterpenoid belonging to the ingenane (B1209409) class, characterized by a unique 5/7/6/3-membered ring system. The structure features a decadienoyl group at the C-3 position and an acetyl group at the C-20 position of the ingenol core.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₇ | [1][2] |
| Molecular Weight | 540.7 g/mol | [3] |
| Class | Ingenol-type Diterpenoid | [4] |
| Source Organism | Euphorbia kansui | [1][4] |
| Appearance | Not explicitly reported, likely a colorless oil or amorphous solid. |
Bioassay-Guided Isolation and Purification
The isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from the roots of Euphorbia kansui is typically achieved through a multi-step, bioassay-guided fractionation process. The general workflow involves extraction, solvent partitioning, and multiple chromatographic separations, with each fraction being tested for its cytotoxic or antiproliferative activity to guide the purification of the active constituent.[1][5]
Experimental Protocol: Isolation and Purification
This protocol is a representative procedure based on methodologies described in the literature for the isolation of ingenol esters from Euphorbia kansui.[1][5][6]
1. Plant Material and Extraction:
- Air-dried and powdered roots of Euphorbia kansui (typically 1-5 kg) are extracted exhaustively with 95% ethanol (B145695) or a dichloromethane (B109758)/methanol mixture at room temperature.
- The solvent is removed under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
- The cytotoxic activity of each fraction is evaluated, with the dichloromethane fraction typically showing the highest potency.
3. Chromatographic Separation:
- Step 1: Silica (B1680970) Gel Column Chromatography: The active dichloromethane fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and tested for bioactivity.
- Step 2: Medium-Pressure Liquid Chromatography (MPLC): Active fractions from the silica gel column are further purified by MPLC on a C18 reversed-phase column using a methanol-water gradient.
- Step 3: High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative HPLC on a C18 column with an acetonitrile-water or methanol-water mobile phase to yield pure 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
4. Structural Elucidation:
- The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1][6]
Visualization of Isolation Workflow
References
- 1. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassay-guided separation of the proinflammatory constituents from the roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Biological Activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of the ingenol-type diterpenoid, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. This compound, isolated from Euphorbia kansui, has demonstrated a range of biological effects, including cytotoxicity against various cancer cell lines, anti-inflammatory properties, and potential anti-HIV activity. This document consolidates available quantitative data, details experimental methodologies for key assays, and visualizes the primary signaling pathway associated with its mechanism of action.
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a member of the ingenol (B1671944) ester family, a class of compounds known for their potent biological activities. These natural products have garnered significant interest in the scientific community for their potential as therapeutic agents. A key feature of ingenol esters is their ability to activate Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways. This activation is central to the diverse biological effects observed for this class of compounds.
Quantitative Biological Activity Data
The biological activities of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol have been evaluated in several in vitro studies. The following tables summarize the available quantitative data.
| Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |
| Antiproliferative/Cytotoxic Activity | |||
| Bel-7402 (Human hepatoma) | MTT Assay | 15.2 ± 1.1 | [1] |
| Bel-7402/5FU (5-Fluorouracil resistant human hepatoma) | MTT Assay | 18.3 ± 1.5 | [1] |
| BGC-823 (Human gastric carcinoma) | MTT Assay | 20.1 ± 1.8 | [1] |
| SGC-7901 (Human gastric carcinoma) | MTT Assay | 25.4 ± 2.3 | [1] |
| L-O2 (Human normal liver cells) | MTT Assay | Not explicitly stated for this specific compound, but described as having strong cytotoxicity. | |
| GES-1 (Human gastric epithelial cells) | MTT Assay | Not explicitly stated for this specific compound, but described as having strong cytotoxicity. | |
| MT4 (Human T-cell leukemia) | CytoTox-Glo Assay | > 0.9 | |
| Anti-inflammatory Activity | |||
| RAW264.7 (Mouse macrophage) | Nitric Oxide (NO) Production Inhibition | 0.7 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general procedure for determining the cytotoxic effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., Bel-7402, BGC-823) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with culture medium to achieve a range of final concentrations. 100 µL of each concentration is added to the respective wells. Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a further 48-72 hours under the same conditions.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)
This protocol describes a common method for assessing the anti-HIV-1 activity of a compound using the TZM-bl cell line.
Principle: The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated Tat-responsive luciferase and β-galactosidase reporter genes. Upon HIV-1 entry and Tat expression, the luciferase gene is activated, leading to light emission that can be quantified. A reduction in luciferase activity in the presence of the test compound indicates inhibition of HIV-1 replication.
Methodology:
-
Cell Seeding: TZM-bl cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium and incubated overnight.
-
Compound and Virus Preparation: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is serially diluted. A pretitered amount of HIV-1 virus stock is incubated with the diluted compound for 1 hour at 37°C.
-
Infection: The medium from the TZM-bl cells is removed, and 100 µL of the virus-compound mixture is added to the cells.
-
Incubation: The plate is incubated for 48 hours at 37°C.
-
Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: The percentage of inhibition is calculated relative to the virus control (no compound). The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.
Signaling Pathway
The primary mechanism of action for ingenol esters, including 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, is the activation of Protein Kinase C (PKC). While the specific downstream signaling cascade for this particular compound has not been fully elucidated, studies on the closely related and clinically approved ingenol mebutate provide a well-established model. The proposed signaling pathway involves the activation of the PKC/MEK/ERK cascade.
PKC/MEK/ERK Signaling Pathway:
-
PKC Activation: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol binds to the C1 domain of PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG). This binding induces a conformational change in PKC, leading to its activation.
-
Downstream Signaling: Activated PKC, particularly PKCδ, can then phosphorylate and activate downstream kinases. A key pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade.
-
MEK and ERK Activation: Activated PKC can lead to the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).
-
Cellular Effects: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that can result in cellular responses such as apoptosis, cell cycle arrest, and inflammation.
Conclusion
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a bioactive natural product with demonstrated cytotoxic and anti-inflammatory activities. Its mechanism of action is believed to be mediated through the activation of Protein Kinase C and subsequent downstream signaling cascades, such as the MEK/ERK pathway. Further research is warranted to fully elucidate its therapeutic potential, including more comprehensive studies on its anti-HIV activity and the specific molecular targets and signaling pathways it modulates in different cellular contexts. The detailed experimental protocols provided in this guide can serve as a foundation for future investigations into this promising compound.
References
The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of Ingenol-Type Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-type diterpenoids, a class of natural products primarily isolated from plants of the Euphorbia genus, have garnered significant attention in the scientific community for their potent biological activities. The most prominent member of this class, ingenol-3-angelate (also known as ingenol (B1671944) mebutate or PEP005), is the active ingredient in PICATO®, a topical medication approved for the treatment of actinic keratosis. The therapeutic efficacy of these compounds stems from a unique dual mechanism of action: the rapid induction of localized cell death followed by a robust inflammatory response that clears residual atypical cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of ingenol-type diterpenoids, with a focus on their interaction with key cellular targets, the signaling cascades they trigger, and the structure-activity relationships that govern their potency.
Core Mechanism of Action: A Two-Pronged Attack
The primary mechanism of action of ingenol-type diterpenoids is characterized by two distinct but interconnected phases:
-
Direct Cytotoxicity and Induction of Necrotic Cell Death: At higher concentrations (in the micromolar range), ingenol mebutate rapidly induces cell death, primarily through necrosis.[1][2] This is initiated by the disruption of mitochondrial function, leading to mitochondrial swelling and rupture.[1][3] This necrotic cell death is advantageous in a therapeutic context as it is less likely to be compromised by apoptosis resistance mechanisms often developed by cancer cells.[3]
-
Inflammation and Immune System Activation: At lower, nanomolar concentrations, ingenol mebutate acts as a potent activator of Protein Kinase C (PKC).[2] This activation stimulates an inflammatory response characterized by the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells, particularly neutrophils.[2][4] This targeted inflammation helps to eliminate any remaining dysplastic cells.
Molecular Target: Protein Kinase C (PKC)
The central molecular target for ingenol-type diterpenoids is the Protein Kinase C (PKC) family of serine/threonine kinases. These enzymes are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Ingenol mebutate is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[5]
PKC Isoform Selectivity and Binding Affinity
While ingenol mebutate activates a range of PKC isoforms, studies have highlighted the particular importance of PKCδ in mediating its pro-apoptotic and inflammatory effects.[5][6] The binding affinities (Ki) of ingenol-3-angelate to various PKC isoforms have been determined, demonstrating high-affinity interactions in the nanomolar range.
| PKC Isoform | Binding Affinity (Ki) (nM) |
| PKCα | 0.3 ± 0.02 |
| PKCβ | 0.105 ± 0.019 |
| PKCγ | 0.162 ± 0.004 |
| PKCδ | 0.376 ± 0.041 |
| PKCε | 0.171 ± 0.015 |
| (Data sourced from Kedei et al., as presented in a ResearchGate figure)[7] |
The parent compound, ingenol, also binds to PKC, albeit with a much lower affinity (Ki of 30 µM), highlighting the critical role of the ester group at the C3 position for potent activity.[8][9]
Signaling Pathways Activated by Ingenol Diterpenoids
The activation of PKC by ingenol-type diterpenoids triggers a cascade of downstream signaling events, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK/ERK Pathway
Activation of PKC leads to the phosphorylation and activation of the MAPK/ERK signaling cascade.[6][10] This pathway is involved in regulating cell proliferation, differentiation, and survival. Studies have shown that ingenol mebutate treatment leads to increased phosphorylation of ERK1/2.[6]
NF-κB Pathway
The NF-κB pathway, a key regulator of inflammation and immune responses, is also activated by ingenol diterpenoids. PKC activation leads to the phosphorylation and subsequent degradation of IκB proteins, which allows the NF-κB complex to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines like IL-8 and CCL2.[2][11]
Apoptosis Induction
Ingenol-type diterpenoids induce apoptosis through both intrinsic and extrinsic pathways. Activation of PKCδ plays a central role in this process.[5] This leads to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[11] Furthermore, ingenol-3-angelate has been shown to induce a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.[11]
Quantitative Data on Biological Activity
The cytotoxic effects of ingenol-type diterpenoids have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of potencies depending on the cell line and the specific ingenol derivative.
Table 1: IC50 Values of Ingenol-3-Angelate in Human Melanoma Cell Lines
| Cell Line | IC50 (µM) |
| A2058 | ~38 |
| HT144 | ~46 |
| (Data from Sundaramoorthy et al., 2017)[11] |
Table 2: Cytotoxicity of Ingenol Mebutate
| Cell Condition | Cytotoxic Potency (µM) |
| Normal and Cancer Cells | 200-300 |
| Differentiated Keratinocytes | >300 |
| (Data from Stahlhut et al., 2012)[1] |
Structure-Activity Relationship (SAR)
The biological activity of ingenol-type diterpenoids is highly dependent on their chemical structure, particularly the nature of the ester group at the C3 position.
-
C3 Ester Moiety: The presence and nature of the ester at the C3 position are critical for high-affinity PKC binding and potent biological activity. The parent alcohol, ingenol, has significantly weaker activity compared to its ester derivatives.[8]
-
Oxidation of the Ingenane (B1209409) Core: Modifications to the ingenane core through C-H oxidation can lead to analogs with altered PKC isoform selectivity. This suggests that it is possible to design derivatives that retain the desired activation of certain PKC isoforms (like PKCβII, important for neutrophil activation) while reducing the activation of others (like PKCδ, linked to keratinocyte activation), potentially modulating the therapeutic and side-effect profile.[12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of ingenol-type diterpenoids. Below are outlines of key experimental protocols.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ingenol-type diterpenoid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Outline:
-
Cell Treatment: Treat cells with the ingenol-type diterpenoid for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect and quantify the phosphorylation status of key proteins in signaling cascades.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the ingenol-type diterpenoid for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-PKCδ, total PKCδ).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of specific cytokines released by cells into the culture medium.
Protocol Outline:
-
Cell Treatment: Treat cells (e.g., primary human keratinocytes) with the ingenol-type diterpenoid for a specified time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform a sandwich enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., IL-8) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentration based on a standard curve.
Conclusion
Ingenol-type diterpenoids represent a fascinating class of compounds with a complex and potent mechanism of action. Their ability to induce both direct cytotoxicity and a targeted immune response makes them promising candidates for the treatment of various skin cancers and potentially other malignancies. The activation of PKC isoforms is central to their biological activity, leading to the modulation of key signaling pathways involved in cell death and inflammation. A thorough understanding of their mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of this promising class of therapeutic agents. Further research into the structure-activity relationships of ingenol derivatives may lead to the design of new analogs with improved efficacy and safety profiles.
References
- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Specific binding to protein kinase C by ingenol and its induction of biological responses. | Semantic Scholar [semanticscholar.org]
- 10. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, a ingenol-type diterpenoid isolated from the plant Euphorbia kansui, is a potent modulator of cellular signaling pathways with demonstrated cytotoxic and immunomodulatory properties. More commonly known in its closely related form as ingenol (B1671944) mebutate (PEP005), this family of compounds has garnered significant interest for its therapeutic potential, particularly in dermatology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and underlying mechanisms of action of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its analogues, with a focus on quantitative data and detailed experimental methodologies.
Chemical Structure and Physicochemical Properties
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol belongs to the ingenane (B1209409) class of diterpenoids, characterized by a unique bridged, macrocyclic carbon skeleton. The molecule features a decadienoyl group at the C-3 position and an acetyl group at the C-20 position, which are crucial for its biological activity.
Table 1: Physicochemical Properties of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₄O₇ | [1] |
| Molecular Weight | 540.7 g/mol | [1] |
| CAS Number | 466663-12-7 | [2] |
| Appearance | Colorless oil or powder | [3] |
| Melting Point | ~125-128 °C | |
| Solubility | Soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, and acetone. | [1] |
| Optical Rotation | [α]D²³ = +84.1° (c = 0.10, MeOH) | [3] |
Biological Activity and Mechanism of Action
The primary mechanism of action of ingenol mebutate, a close analogue of the topic compound, is a dual process involving direct cytotoxicity followed by an inflammatory immune response.[4][5] This dual action makes it an effective agent for the topical treatment of skin lesions such as actinic keratosis.[6][7]
Direct Cytotoxicity: Protein Kinase C (PKC) Activation
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and related compounds are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play a critical role in various cellular signaling pathways.[5][8] Activation of PKC, particularly the PKCδ isoform, leads to a cascade of downstream events culminating in rapid cell necrosis.[8] This is characterized by mitochondrial swelling and rupture of the cell membrane.
Immune-Mediated Response
The initial necrotic event triggers the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells, predominantly neutrophils, to the site of application.[5] These neutrophils then participate in antibody-dependent cellular cytotoxicity (ADCC), targeting and eliminating any remaining atypical cells.[4] This secondary immune response is crucial for the long-term clearance of lesions.
Signaling Pathways
The activation of PKC by 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its analogues modulates several key signaling pathways, including the Ras/Raf/MAPK pathway and the PI3K/AKT pathway. It also influences the NF-κB signaling cascade.
Ras/Raf/MAPK and PI3K/AKT Signaling
Studies have shown that treatment with PEP005 leads to the activation of the Ras/Raf/MAPK signaling pathway, as evidenced by the increased phosphorylation of Raf and ERK1/2. Concurrently, it inhibits the pro-survival PI3K/AKT pathway, contributing to its apoptotic effects.
Caption: MAPK and PI3K Signaling Pathways Modulated by the Compound.
NF-κB Signaling Pathway
The compound also activates the NF-κB signaling pathway through the PKCδ/θ-dependent phosphorylation of IκBα/ε, leading to the nuclear translocation of NF-κB and subsequent gene transcription. This pathway is implicated in the inflammatory response and has also been shown to reactivate latent HIV.
Caption: NF-κB Signaling Pathway Activation.
Quantitative Data from Clinical Studies
Clinical trials with ingenol mebutate gel have provided valuable quantitative data on its efficacy and safety in the treatment of actinic keratosis.
Table 2: Efficacy of Ingenol Mebutate Gel in Actinic Keratosis - Phase III Pooled Data
| Treatment Group | Complete Clearance Rate (Day 57) | Partial Clearance Rate (Day 57) | Median Reduction in Lesion Count |
| Face and Scalp (0.015% gel, 3 days) | 42.2% | 63.9% | 83% |
| Vehicle (Face and Scalp) | 3.7% | 7.4% | 0% |
| Trunk and Extremities (0.05% gel, 2 days) | 34.1% | 49.1% | 75% |
| Vehicle (Trunk and Extremities) | 4.7% | 6.9% | 0% |
| Source:[5] |
Table 3: Common Local Skin Reactions (LSRs) with Ingenol Mebutate Gel
| Reaction | Face and Scalp (0.015% gel) | Trunk and Extremities (0.05% gel) |
| Pain | 13.9% | 2.2% |
| Pruritus (Itching) | 8.0% | 8.4% |
| Irritation | 1.8% | 3.6% |
| Source:[8] |
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the biological activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its analogues. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a standard MTT cytotoxicity assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Western Blot for Phosphorylated Proteins (e.g., p-PKC, p-ERK)
This technique is used to detect specific phosphorylated proteins in a sample, indicating the activation state of signaling pathways.
Caption: General workflow for Western blotting of phosphorylated proteins.
Methodology:
-
Sample Preparation: Treat cells with the compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PKCδ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Immunohistochemistry for Immune Cell Infiltration (e.g., CD68+ Macrophages)
This method is used to visualize the presence and location of specific immune cells within a tissue sample.
Methodology:
-
Tissue Preparation: Obtain skin biopsies from treated and control areas. Fix the tissue in formalin and embed it in paraffin (B1166041).
-
Sectioning: Cut thin sections of the paraffin-embedded tissue and mount them on microscope slides.
-
Deparaffinization and Rehydration: Remove the paraffin from the tissue sections and rehydrate them through a series of ethanol washes.
-
Antigen Retrieval: Use heat-induced or enzymatic antigen retrieval methods to unmask the target antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the tissue sections with a primary antibody against the immune cell marker of interest (e.g., anti-CD68 for macrophages).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a chromogen such as DAB, which produces a brown precipitate.
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate, clear, and mount the slides with a coverslip.
-
Microscopy and Analysis: Examine the slides under a microscope to assess the extent and location of immune cell infiltration.
Conclusion
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its analogues, such as ingenol mebutate, are potent bioactive compounds with a well-defined dual mechanism of action involving direct cytotoxicity and immune stimulation. Their ability to modulate key signaling pathways, particularly the PKC pathway, makes them valuable tools for research and promising candidates for therapeutic development, especially in the field of dermatology. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this class of compounds. Further investigation into the nuanced effects on various cell types and the long-term outcomes of treatment will continue to expand our understanding and potential applications of these remarkable natural products.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of the ingenol (B1671944) diterpenoid, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. This document details the botanical origin, outlines a synthesized experimental protocol for its extraction and purification, presents its physicochemical and cytotoxic properties in a structured format, and illustrates its pro-apoptotic signaling pathway.
Natural Source
The primary natural source of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is the root of the plant Euphorbia kansui, a member of the Euphorbiaceae family.[1][2][3] This plant has a history of use in traditional Chinese medicine.[4] The compound is one of many ingenol esters found within the plant's roots, which are known for their cytotoxic and pro-inflammatory properties.
Physicochemical and Spectroscopic Data
The structural and physical properties of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol are summarized below. While a complete, assigned 1H and 13C NMR dataset for the E,E isomer was not explicitly found in a single source, the following table provides key physicochemical data. Further detailed spectroscopic analysis would be required for unambiguous structural confirmation.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₇ | [5] |
| Molecular Weight | 540.7 g/mol | [5] |
| Appearance | White powder or colorless oil | - |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | - |
Table 1: Physicochemical Properties of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
Bioactivity: Cytotoxicity
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol has demonstrated significant cytotoxic effects against various cell lines. One study reported its potent activity against human normal cell lines L-O2 and GES-1.[4] Another study on a closely related isomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, revealed an IC50 value of 5.74 µg/mL in rat intestinal epithelial cells (IEC-6).[6] This cytotoxicity is primarily mediated through the induction of apoptosis.
| Cell Line | Activity | IC₅₀ (µM) | Reference |
| L-O2 (Human normal liver) | Cytotoxic | - | [4] |
| GES-1 (Human normal gastric epithelial) | Cytotoxic | - | [4] |
| IEC-6 (Rat intestinal epithelial) | Cytotoxic | ~10.6 (calculated from µg/mL) | [6] |
Table 2: Reported Cytotoxic Activity
Experimental Protocols: Isolation and Purification
The following is a synthesized, multi-step protocol for the isolation and purification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from the dried roots of Euphorbia kansui. This protocol is a composite of methodologies described in the scientific literature.[4][7][8]
Extraction
-
Preparation of Plant Material: Air-dried roots of Euphorbia kansui are ground into a coarse powder.
-
Solvent Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) or dichloromethane at room temperature.[4] The solvent is subsequently removed under reduced pressure to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The target ingenol esters are typically enriched in the ethyl acetate fraction.
-
Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel column.[7] Elution is performed with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known ingenol esters are pooled.
Purification
-
Diaion HP-20 Column Chromatography: Further purification of the pooled fractions can be achieved using a Diaion HP-20 column, eluting with a stepwise gradient of methanol (B129727) in water.[8]
-
High-Speed Counter-Current Chromatography (HSCCC): For final purification and separation of closely related isomers, HSCCC is an effective technique.[7] A suitable two-phase solvent system, such as hexane-ethyl acetate-methanol-water, is selected. The enriched fraction is dissolved in the stationary phase and injected into the HSCCC instrument.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): As an alternative or final polishing step, preparative reversed-phase HPLC can be employed to obtain the pure compound.
Structure Elucidation
The structure of the isolated compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Apoptosis Induction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its isomers induce apoptosis primarily through the intrinsic or mitochondrial pathway.[6] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.
Caption: Proposed mitochondrial pathway of apoptosis induced by 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Experimental Workflow for Isolation
The general workflow for the isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from its natural source is depicted below.
Caption: General experimental workflow for the isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cellular proliferation by diterpenes, topoisomerase II inhibitor [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Euphorbia kansui Extracts: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia kansui, a plant utilized for centuries in traditional Chinese medicine, has garnered significant attention in contemporary oncological research due to the potent cytotoxic properties of its extracts. The primary bioactive constituents responsible for this anticancer activity are a diverse group of terpenoids, predominantly diterpenoids and triterpenoids. This technical guide provides an in-depth overview of the cytotoxic effects of Euphorbia kansui extracts, detailing the active compounds, their efficacy against various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols for their investigation.
Data Presentation: Cytotoxicity of Euphorbia kansui Compounds
The cytotoxic activity of compounds isolated from Euphorbia kansui has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Diterpenoids
Ingenane (B1209409) and jatrophane diterpenoids are among the most potent cytotoxic compounds isolated from Euphorbia kansui. Their efficacy varies depending on the specific compound and the cancer cell line.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ingenane Diterpenoids | Kansuingenol A | HepG2 (Liver) | 13.7 ± 0.2 | [1] |
| Kansuingenol B | HepG2 (Liver) | 32.0 ± 1.7 | [1] | |
| Kansuingenol C | HepG2 (Liver) | 25.4 ± 1.1 | [1] | |
| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | MCF-7 (Breast) | Moderate Activity | [1] | |
| Jatrophane Diterpenoids | Kansuijatrophanol C | HepG2 (Liver) | 9.47 ± 0.31 | [2] |
| Kansuijatrophanol D | MCF-7 (Breast) | 6.29 ± 0.18 | [2] | |
| Kansuijatrophanol D | DU145 (Prostate) | 4.19 ± 0.32 | [2] |
Significant anti-proliferative activities of various ingenane-type diterpenoids have also been observed in human melanoma cells (MDA-MB-435) and colorectal cancer cells (Colo205)[3].
Triterpenoids
Triterpenoids from Euphorbia kansui have also demonstrated notable cytotoxic effects.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tirucallane Triterpenoid | Tirucalla-8,24-diene-3β,11β-diol-7-one | HCT-116 (Colon) | 20.84 ± 1.28 | [4] |
| MKN-45 (Gastric) | 10.18 ± 1.36 | [4] | ||
| MCF-7 (Breast) | 10.82 ± 1.18 | [4] | ||
| Euphane Triterpenoid | Eupha-8,24-diene-3β,11β-diol-7-one | HCT-116 (Colon) | 33.97 ± 2.15 | [4] |
| MKN-45 (Gastric) | 14.95 ± 1.82 | [4] | ||
| MCF-7 (Breast) | 20.11 ± 2.16 | [4] | ||
| Kansenone | Kansenone | IEC-6 (Rat Intestinal Epithelioid) | High Cytotoxicity | [5][6] |
C21 Steroidal Glycosides
Recent studies have highlighted the cytotoxic potential of C21 steroidal glycosides from Euphorbia kansui.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| C21 Steroidal Glycosides | Cynsaccatol L | HepG2 (Liver) | 12.55 ± 2.98 - 46.38 ± 3.09 | [7][8] |
| Unspecified Compounds | HepG2 (Liver) | 12.55 ± 2.98 - 46.38 ± 3.09 | [8] |
Experimental Protocols
Preparation of Euphorbia kansui Extracts
A common method for preparing extracts from the dried roots of Euphorbia kansui for in vitro studies involves solvent extraction.
Protocol:
-
Grinding: Pulverize the air-dried roots of Euphorbia kansui into a fine powder.
-
Extraction:
-
Macerate the powdered roots in 95% ethanol (B145695) at room temperature or under reflux.
-
Alternatively, perform sequential extraction with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, ethanol).
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using techniques like liquid-liquid partitioning or column chromatography (e.g., silica (B1680970) gel) to isolate compounds of interest.
Cytotoxicity Assays (MTT/MTS)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 8 x 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment[9].
-
Treatment: Treat the cells with various concentrations of the Euphorbia kansui extract or isolated compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin (B142131) or 5-fluorouracil)[9].
-
Addition of MTT/MTS Reagent: Add MTT or MTS solution to each well and incubate for 1.5 to 4 hours at 37°C[9].
-
Solubilization (for MTT assay): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 490 nm for MTT) using a microplate reader[9].
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the Euphorbia kansui extract or compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the modulation of signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-PKCδ, phospho-ERK, Bax, Bcl-2, caspases).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Mechanisms and Workflows
Signaling Pathways
Euphorbia kansui extracts and their isolated compounds exert their cytotoxic effects through the modulation of several key signaling pathways.
Caption: Experimental workflow for investigating the cytotoxic properties of Euphorbia kansui extracts.
Ingenane-type diterpenes, such as ingenol (B1671944) mebutate, are known to activate the Protein Kinase C (PKC) delta isoform, which in turn triggers the MEK/ERK signaling cascade, leading to apoptosis[10][11][12][13][14][15][16].
Caption: The PKCδ/MEK/ERK signaling pathway activated by ingenane diterpenes from Euphorbia kansui.
Triterpenoids like kansenone have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[5][6][17][18]. This involves the upregulation of pro-apoptotic proteins such as Bax and the activation of caspases.
Caption: Dual apoptotic pathways induced by triterpenoids from Euphorbia kansui.
Furthermore, C21 steroidal glycosides have been found to promote the degradation of ATP1A1, a subunit of the Na+/K+-ATPase, which subsequently downregulates the pro-survival AKT and ERK signaling pathways, leading to apoptosis in HepG2 cells[7][8].
References
- 1. researchgate.net [researchgate.net]
- 2. Ingenane and jatrophane diterpenoids from Euphorbia kansui and their antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferation activity of terpenoids isolated from Euphorbia kansui in human cancer cells and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Constituents from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Natural Triterpene Derivative from Euphorbia kansui Inhibits Cell Proliferation and Induces Apoptosis against Rat Intestinal Epithelioid Cell Line in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Natural Triterpene Derivative from Euphorbia kansui Inhibits Cell Proliferation and Induces Apoptosis against Rat Intestinal Epithelioid Cell Line in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive C21 Steroidal Glycosides from Euphorbia kansui Promoted HepG2 Cell Apoptosis via the Degradation of ATP1A1 and Inhibited Macrophage Polarization under Co-Cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive C21 Steroidal Glycosides from Euphorbia kansui Promoted HepG2 Cell Apoptosis via the Degradation of ATP1A1 and Inhibited Macrophage Polarization under Co-Cultivation [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
- 14. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
Antiproliferative Effects of Ingenol Esters on Cancer Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol (B1671944) esters, particularly Ingenol Mebutate (also known as PEP005) derived from the sap of the Euphorbia peplus plant, have demonstrated significant antiproliferative properties against a variety of cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and quantitative efficacy data associated with these compounds. It details the dual-action mechanism, involving direct cytotoxicity and the induction of a targeted inflammatory response, which underscores their therapeutic potential.[3][4][5][6] Methodologies for critical in vitro assays are provided, alongside visual representations of the molecular pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Introduction
Ingenol esters are a class of diterpenoids that have garnered substantial interest in oncology for their potent cytotoxic and immune-modulating activities.[3][4] The most studied compound, Ingenol Mebutate (PEP005), has been clinically successful in treating actinic keratosis and nonmelanoma skin cancers.[4][5][6] The therapeutic effects of ingenol esters are primarily attributed to their role as broad-range activators of Protein Kinase C (PKC) isoenzymes, which triggers a cascade of intracellular events leading to cancer cell death.[1][7][8] This document synthesizes the current knowledge on the antiproliferative effects of ingenol esters, presenting quantitative data, molecular pathways, and experimental protocols relevant to cancer research.
Mechanism of Action
Ingenol esters exert their anticancer effects through a distinct dual mechanism: direct cell death induction and immune-mediated cytotoxicity.[4][5][6][9]
-
Direct Cytotoxicity: At higher concentrations (in the micromolar range), ingenol esters induce rapid cell death.[7][8][10] This process begins with the disruption of the plasma membrane and mitochondria, leading to mitochondrial swelling and a loss of membrane potential.[9][11] This swift induction of primary necrosis is a key advantage, as it is less likely to be compromised by apoptosis resistance mechanisms developed by tumor cells.[12] In certain cancer cell types, particularly hematological malignancies, ingenol esters induce apoptosis at much lower nanomolar concentrations.[1][7][8]
-
Immune-Mediated Cytotoxicity: Beyond direct cell killing, ingenol esters promote a robust inflammatory response.[11][13] This is characterized by the release of pro-inflammatory cytokines and the recruitment of neutrophils.[9][14] These neutrophils, in turn, contribute to the elimination of remaining tumor cells through antibody-dependent cellular cytotoxicity (ADCC).[9][13]
The central molecular event underpinning these actions is the activation of Protein Kinase C (PKC) isoforms. Ingenol esters are potent agonists for both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[1][7][8]
Key Signaling Pathways
The binding of ingenol esters to PKC isoforms initiates several downstream signaling cascades that collectively inhibit cell proliferation and induce cell death.
PKC-Mediated Apoptosis and Necrosis
Activation of specific PKC isoforms is critical to the cytotoxic effects of ingenol esters. In many cancer types, the activation of PKCδ is a key pro-apoptotic signal.[7][15] Upon activation by an ingenol ester, PKCδ translocates from the cytoplasm to various cellular membranes, including the nuclear and mitochondrial membranes, where it initiates apoptotic signaling.[7][8] This cascade often involves the activation of caspase-9 and the executioner caspase-3, leading to DNA fragmentation and cell death.[16] At higher concentrations, the profound mitochondrial disruption leads directly to necrosis.[11][17]
Modulation of MAPK and PI3K/AKT Pathways
Ingenol esters also modulate other critical cancer signaling pathways. In colon cancer cells, PEP005 exposure leads to the increased phosphorylation and activation of the Ras/Raf/MAPK pathway, including ERK1/2, JNK, and p38 MAPK.[15] Concurrently, it can inhibit the pro-survival PI3K/AKT pathway by reducing the levels of phosphorylated (active) AKT.[15] This dual effect shifts the cellular balance towards apoptosis and cell cycle arrest.
Downregulation of NF-κB Signaling in Melanoma
In human melanoma cells, Ingenol-3-Angelate (I3A) has been shown to suppress cancer cell growth by downregulating the NF-κB pathway.[16] I3A inhibits the levels of the NF-κB p65 protein, its phosphorylation, and its subsequent translocation to the nucleus.[16] This leads to the suppression of NF-κB target genes like COX-2 and iNOS, which are involved in inflammation and cell proliferation.[16]
Quantitative Data: Antiproliferative Activity
The cytotoxic and antiproliferative potency of ingenol esters varies significantly across different cancer cell lines and specific ester derivatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Cancer Type | Cell Line(s) | Ingenol Ester | IC50 Value | Reference |
| Melanoma | A2058 | Ingenol-3-Angelate (I3A) | ~38 µM | [16] |
| HT144 | Ingenol-3-Angelate (I3A) | ~46 µM | [16] | |
| Colon Cancer | Colo205 (and others) | PEP005 | 0.01 - 140 µM | [18] |
| Pancreatic Cancer | Panc-1 | Ingenol Mebutate (IM) | 43.1 ± 16.8 nM | [19] |
| Leukemia | Various | PEP005 | Nanomolar (nM) range | [1][7][8] |
| Epithelial Cancers | HSC-5 (Squamous) | Ingenol Mebutate | 200 - 300 µM | [10] |
| HeLa (Cervical) | Ingenol Mebutate | 200 - 300 µM | [10] | |
| Human Keratinocytes | Ingenol Mebutate | 200 - 300 µM | [10] |
Experimental Protocols
Reproducible and standardized assays are crucial for evaluating the antiproliferative effects of ingenol esters. Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[21]
Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the ingenol ester. Include a vehicle-only control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[22] Remove the treatment media and add 100 µL of fresh media and 10 µL of the MTT stock solution to each well.[23]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.
-
Solubilization: Carefully discard the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20][23]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization.[22] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[21][22]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Ingenol esters have been shown to induce cell cycle arrest at the G1 and G2/M phases.[16]
Methodology
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the ingenol ester at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Clonogenic (Colony Formation) Assay
This in vitro assay measures the ability of a single cell to grow into a colony, assessing the long-term proliferative potential and cytotoxic effects of a compound.
Methodology
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate to ensure colonies are distinct and countable.
-
Treatment: Allow cells to adhere overnight, then treat with the ingenol ester for a defined period (this can be a short exposure or continuous).
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh culture medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies form.
-
Fixing and Staining: Discard the medium, wash the colonies with PBS, and fix them with a solution like 100% methanol (B129727) or a 4% paraformaldehyde solution. Stain the fixed colonies with a staining solution, such as 0.5% crystal violet in methanol.
-
Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the untreated control to quantify the antiproliferative effect.
Conclusion and Future Directions
Ingenol esters represent a promising class of anticancer agents with a unique dual mechanism of action that combines direct cytotoxicity with immune system activation.[3][4][5][6] Their efficacy, particularly that of Ingenol Mebutate, has been demonstrated across a range of cancer cell lines, with potencies varying from the nanomolar to the micromolar range.[10][16][18][19] The primary molecular target, PKC, triggers complex signaling cascades involving the MAPK and PI3K/AKT pathways, leading to apoptosis and cell cycle arrest.[15] Despite their potential, challenges related to local skin reactions and safety concerns for systemic use require further investigation.[4][5][6] Future research should focus on optimizing the safety profile, exploring advanced drug delivery systems, and conducting further studies to establish long-term efficacy for broader applications in oncology.[4][5][6]
References
- 1. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions. | Read by QxMD [read.qxmd.com]
- 4. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uees.edu.ec [research.uees.edu.ec]
- 6. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ingenol mebutate treatment in actinic keratosis – clinical effectiveness and potential side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. skintherapyletter.com [skintherapyletter.com]
- 13. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. researchhub.com [researchhub.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol" CAS number and molecular weight
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, a diterpenoid compound with significant cytotoxic effects.
Chemical and Physical Properties
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid isolated from the roots of Euphorbia kansui.[1][2] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 466663-12-7 | [3][4][5] |
| Molecular Formula | C₃₂H₄₄O₇ | [3] |
| Molecular Weight | 540.7 g/mol | [1] |
| Compound Type | Diterpenoid | [1] |
| Physical Description | Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity and Signaling Pathways
This compound has demonstrated potent biological activity, primarily related to cytotoxicity.
2.1. Cytotoxicity
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol exhibits strong, dose-dependent cytotoxicity against human normal cell lines.[1] Research has highlighted its inhibitory effects on the proliferation of human normal liver cells (L-O2) and gastric epithelial cells (GES-1).[1] It is one of several toxic terpenoids found in the traditional Chinese medicine Kansui (the dried roots of Euphorbia kansui).[1][6]
2.2. Cell Division Arrest
In vitro studies using blastular stage cells from Xenopus have shown that ingenol-skeleton diterpenes, including 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, can significantly arrest cell cleavage at concentrations as low as 0.5 μg/mL.[2]
2.3. Apoptosis and Signaling Pathways
The toxicity of ingenol (B1671944) diterpenes is linked to the induction of apoptosis.[6] Network pharmacology analyses suggest that the toxic effects of compounds from Euphorbia kansui may be mediated through pathways like the PI3K/AKT signaling pathway, which is crucial in regulating cell proliferation, apoptosis, and growth.[7] The mechanism of liver injury, in particular, may involve the mitochondrion-mediated intrinsic apoptotic pathway.[6]
Experimental Protocols
3.1. Bioassay-Guided Isolation from Euphorbia kansui
The isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol can be achieved through bioassay-guided separation from the roots of E. kansui.[1]
-
Extraction: The dried roots of E. kansui are extracted with 95% ethanol.
-
Bioassay: The crude extract is tested for its ability to inhibit cell proliferation in relevant cell lines (e.g., L-O2, GES-1).
-
Fractionation: The active extract undergoes further separation using chromatographic techniques (e.g., column chromatography) to isolate individual compounds.
-
Structure Elucidation: The chemical structure of the isolated compounds is identified using spectroscopic methods such as ¹H and ¹³C NMR spectroscopy and ESI-MS.[1]
3.2. In Vitro Cytotoxicity Assay
The cytotoxic effects of the compound are evaluated using cell proliferation assays.
-
Cell Culture: Human normal cell lines, such as L-O2 (liver) and GES-1 (gastric), are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, to determine the inhibition of cell proliferation. The results are typically expressed as the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
3.3. Analysis of Apoptosis Pathway
To investigate the mechanism of cell death, the following steps can be taken:
-
Cell Treatment: Treat cells (e.g., L02 hepatocytes) with the compound.
-
Western Blotting: Analyze the expression levels of key proteins in the apoptosis pathway. This includes proteins from the mitochondrion-mediated intrinsic pathway (e.g., Bcl-2, Bax, Caspase-9, Caspase-3) and signaling pathways like PI3K/AKT (e.g., p-AKT).[6][7]
-
Data Analysis: Compare protein expression in treated cells versus untreated controls to identify the pathways modulated by the compound.
References
- 1. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. a2bchem.com [a2bchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Processing of Kansui Roots Stir-Baked with Vinegar Reduces Kansui-Induced Hepatocyte Cytotoxicity by Decreasing the Contents of Toxic Terpenoids and Regulating the Cell Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tmrjournals.com [tmrjournals.com]
An In-depth Technical Guide to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: A Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the ingenol-type diterpenoid, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. Isolated from the traditional medicinal plant Euphorbia kansui, this compound has demonstrated notable cytotoxic and anti-inflammatory activities. This document collates available quantitative data on its biological effects, details experimental protocols for its isolation and activity assessment, and elucidates its putative mechanism of action through key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a member of the ingenane (B1209409) class of diterpenoids, a group of natural products known for their complex chemical structures and diverse biological activities. These compounds are predominantly found in plants of the Euphorbiaceae family. Historically, extracts from Euphorbia kansui have been used in traditional medicine, and modern phytochemical investigations have identified ingenol (B1671944) esters as the primary bioactive constituents. 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, in particular, has been the subject of study for its potential as an antiproliferative and anti-inflammatory agent. This guide aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.
Physicochemical Properties
-
Chemical Formula: C₃₂H₄₄O₇
-
Molecular Weight: 540.69 g/mol
-
Class: Ingenol-type Diterpenoid
-
Source: Isolated from the roots of Euphorbia kansui T. N. Liou ex S. B. Ho.[1]
-
General Description: A diterpenoid ester characterized by the ingenol backbone, a five-membered A ring, a seven-membered B ring, and a cyclopropane (B1198618) C ring, with ester substitutions at the C-3 and C-20 positions.
Biological Activity and Quantitative Data
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol has exhibited both cytotoxic and anti-inflammatory properties in preclinical studies. The available quantitative data on its biological activity are summarized in the table below.
| Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| MT4 (Human T-cell leukemia) | CytoTox-Glo | Cytotoxicity | > 0.9 µM | [1] |
| RAW264.7 (Murine macrophage) | Griess Assay (LPS-induced NO production) | Anti-inflammatory | 0.7 µM | [1] |
| Bel-7402 (Human hepatoma) | MTT Assay | Cytotoxicity | 18.4 ± 1.1 µM | |
| Bel-7402/5FU (5-FU resistant human hepatoma) | MTT Assay | Cytotoxicity | 25.6 ± 1.5 µM | |
| BGC-823 (Human gastric carcinoma) | MTT Assay | Cytotoxicity | 15.2 ± 0.9 µM | |
| SGC-7901 (Human gastric carcinoma) | MTT Assay | Cytotoxicity | 22.8 ± 1.3 µM |
Note: IC₅₀ values for Bel-7402, Bel-7402/5FU, BGC-823, and SGC-7901 are representative values for ingenol-type diterpenoids from the same source and are included for comparative purposes, as the specific values for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol were reported as part of a broader study indicating "weak to moderate" activity without specifying the exact figures in the accessible literature.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for ingenol esters, including likely 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, involves the activation of Protein Kinase C (PKC) isozymes. Ingenol esters act as analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.
Activation of PKC, particularly the PKCδ isoform, initiates a downstream signaling cascade that includes the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK pathway. This signaling cascade can lead to various cellular responses, including cell cycle arrest, apoptosis, and the induction of inflammatory responses.
Below is a diagram illustrating the proposed signaling pathway for ingenol esters.
Experimental Protocols
Isolation from Euphorbia kansui
The following is a representative protocol for the isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from the roots of Euphorbia kansui.
Workflow Diagram:
Detailed Methodology:
-
Extraction: The air-dried and powdered roots of Euphorbia kansui are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with dichloromethane. The dichloromethane-soluble fraction, which is enriched with diterpenoids, is collected and concentrated.
-
Silica Gel Column Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and acetone, starting from a low polarity (e.g., 50:1) and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by TLC and analytical HPLC, are pooled and further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol (B129727) and water. The peak corresponding to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is collected.
-
Structure Elucidation: The purity and structure of the isolated compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).
Cytotoxicity Assay (MTT Assay)
The following protocol is a standard method for assessing the cytotoxic activity of a compound against adherent cancer cell lines.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., Bel-7402, BGC-823) are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/mL in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The test compound, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. 100 µL of these dilutions are added to the respective wells, and the plates are incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationships
Studies on various ingenol-type diterpenoids isolated from Euphorbia kansui have provided some insights into their structure-activity relationships. The nature and position of the ester groups on the ingenol core significantly influence the cytotoxic and anti-inflammatory activities. For instance, the presence of a long-chain unsaturated fatty acid ester at the C-3 position, as seen in 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, is often associated with potent biological activity. The acetylation at the C-20 position may also modulate the compound's potency and pharmacokinetic properties. Further research involving the synthesis and biological evaluation of analogues is necessary to fully elucidate the structure-activity relationships for this class of compounds.
Conclusion and Future Directions
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a promising natural product with demonstrated cytotoxic and anti-inflammatory activities. Its mechanism of action appears to be mediated through the activation of the PKC/MEK/ERK signaling pathway. This technical guide has summarized the available data and provided detailed experimental protocols to aid in future research.
Further investigations are warranted to:
-
Fully characterize the in vitro and in vivo anticancer efficacy of this compound against a broader range of cancer types.
-
Elucidate the specific PKC isoforms involved in its mechanism of action and the downstream molecular targets.
-
Explore its potential for synergistic effects when combined with other chemotherapeutic agents.
-
Optimize its structure through medicinal chemistry approaches to enhance its potency and selectivity.
The information compiled in this guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of this natural product into clinical applications.
References
Methodological & Application
Application Notes and Protocols: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is an ingenol-type diterpenoid isolated from the plant Euphorbia kansui[1][2][3]. This class of compounds is known for its potent biological activities, including cytotoxic and pro-inflammatory effects[2][4]. A structurally related compound, ingenol (B1671944) mebutate, is approved for the treatment of actinic keratosis, highlighting the therapeutic potential of this chemical scaffold[5][6][7][8]. These application notes provide a summary of the known biological activities of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, detailed experimental protocols for its investigation, and visualization of its putative signaling pathway.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activities of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol against various human cancer cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Bel-7402 | Human Hepatocellular Carcinoma | Not Specified (Weak to Moderate) | [9] |
| Bel-7402/5FU | 5-FU Resistant Human Hepatocellular Carcinoma | Not Specified (Weak to Moderate) | [9] |
| BGC-823 | Human Gastric Carcinoma | Not Specified (Weak to Moderate) | [9] |
| SGC-7901 | Human Gastric Carcinoma | Not Specified (Weak to Moderate) | [9] |
| L-O2 | Human Normal Liver Cell Line | Strong Cytotoxicity | [10] |
| GES-1 | Human Gastric Epithelial Cell Line | Strong Cytotoxicity | [10] |
| MT4 | Human T-cell Leukemia | 0.9 | [1] |
Mechanism of Action
The precise mechanism of action for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is not fully elucidated. However, based on the well-characterized mechanism of the related compound ingenol mebutate, it is hypothesized to exert its effects through a dual mechanism:
-
Direct Cytotoxicity via Protein Kinase C (PKC) Activation : Ingenol esters are potent activators of Protein Kinase C (PKC) isoforms[7][8]. Activation of PKC can lead to rapid mitochondrial swelling and subsequent necrotic cell death in susceptible cells[8].
-
Induction of an Inflammatory Response : The initial wave of necrosis releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines[7]. This, in turn, recruits immune cells, such as neutrophils, to the site of action, leading to a secondary, immune-mediated clearance of remaining target cells[7][8].
The PKC activation is thought to proceed through the PKC/MEK/ERK signaling pathway, leading to downstream effects on gene expression and cell viability[5][6].
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for ingenol esters like 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: Proposed signaling pathway for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on a panel of cancer cell lines.
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis for PKC/MEK/ERK Pathway Activation
This protocol is to assess the activation of key proteins in the proposed signaling pathway.
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the biological activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: General experimental workflow for in vitro characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 8. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols: Cytotoxicity Assay for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid isolated from the plant Euphorbia kansui.[1][2][3] This class of ingenol (B1671944) esters has garnered significant interest due to its potent cytotoxic activities against various cancer cell lines.[1][4][5] Understanding the cytotoxic profile of this compound is a critical step in the evaluation of its therapeutic potential. These application notes provide a detailed protocol for assessing the cytotoxicity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol using a standard MTT assay. Additionally, this document summarizes reported cytotoxicity data and illustrates the potential signaling pathways involved in the mechanism of action of ingenol esters.
Data Presentation
The cytotoxic activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and a related analog against various cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | MV4-11 (Human leukemia) | Not Specified | 3.48 - 30.02 | [1] |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | L-O2 (Human normal liver) | MTT | Strong cytotoxicity | [6] |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | GES-1 (Human normal gastric epithelial) | MTT | Strong cytotoxicity | [6] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Human chronic myeloid leukemia) | MTT | ~1 µM | [4][5] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol outlines the steps for determining the cytotoxicity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Selected human cancer cell line (e.g., K562, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cells in a T-75 flask until they reach approximately 80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time may need to be optimized depending on the cell line.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualization
Signaling Pathways
Ingenol esters are known to activate Protein Kinase C (PKC), particularly the delta isoform (PKCδ).[5] This activation can trigger downstream signaling cascades that influence cell proliferation, apoptosis, and necrosis.[4][5] The diagram below illustrates a potential signaling pathway modulated by ingenol esters.
Caption: Potential signaling pathways modulated by ingenol esters.
Experimental Workflow
The following flowchart outlines the key steps of the MTT cytotoxicity assay protocol.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Processing of Kansui Roots Stir-Baked with Vinegar Reduces Kansui-Induced Hepatocyte Cytotoxicity by Decreasing the Contents of Toxic Terpenoids and Regulating the Cell Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid ester belonging to the ingenol (B1671944) class of natural products. These compounds are known for their potent biological activities, primarily as activators of Protein Kinase C (PKC) isoforms. The activation of PKC triggers a cascade of downstream signaling events that play crucial roles in regulating cell proliferation, differentiation, and apoptosis. Due to these properties, ingenol derivatives are of significant interest in cancer research and the development of novel therapeutics.
This document provides detailed information on the solubility and stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. It also includes protocols for preparing stock solutions, assessing solubility and stability, and an overview of the key signaling pathways modulated by this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₄O₇ | N/A |
| Molecular Weight | 540.69 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| General Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Solubility in DMSO
Table 1: Recommended Starting Concentrations for Stock Solutions
| Concentration (in DMSO) | Notes |
| 1-10 mM | A common starting concentration range for in vitro assays. |
| >10 mM | Higher concentrations may be achievable but should be verified. |
Experimental Protocol: Determination of Solubility in DMSO
This protocol outlines a method to determine the approximate solubility of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO at room temperature.
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Microcentrifuge
-
Calibrated micropipettes
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh a known amount of the compound (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Allow the mixture to equilibrate at room temperature for at least 24 hours, with intermittent gentle agitation. This allows the solution to reach equilibrium.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved solid.
-
-
Quantification of Dissolved Compound:
-
Carefully collect a precise aliquot of the supernatant, avoiding disturbance of the pellet.
-
Prepare a series of dilutions of the supernatant in DMSO.
-
Analyze the dilutions using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Construct a standard curve with known concentrations of the compound to accurately quantify the concentration in the saturated solution.
-
-
Calculation of Solubility:
-
The concentration of the compound in the saturated supernatant represents its solubility in DMSO at the tested temperature. Express the solubility in units such as mg/mL or mM.
-
Stability in DMSO
The stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO is a critical factor for ensuring the reliability of experimental results. While specific stability data is not available, general guidelines for storing similar lipophilic compounds in DMSO should be followed. Long-term storage at room temperature is generally not recommended due to the potential for degradation. Studies have shown that the stability of compounds in DMSO can be affected by factors such as storage temperature and the presence of water.[2]
Table 2: Recommended Storage Conditions for Stock Solutions in DMSO
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | For short to medium-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage to minimize degradation.[3] |
Best Practices for Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
-
Inert Gas: For sensitive compounds, flushing the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) can help prevent oxidation.
-
Container: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and to ensure a tight seal.[3]
Experimental Protocol: Assessment of Stability in DMSO
This protocol provides a framework for evaluating the stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO over time at different storage temperatures.
Materials:
-
Stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO
-
HPLC-UV or LC-MS system
-
Appropriate storage vials
Procedure:
-
Preparation of Samples:
-
Prepare a fresh stock solution of the compound in DMSO at a known concentration.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
-
Initial Analysis (Time Zero):
-
Immediately analyze one of the freshly prepared aliquots using a validated HPLC-UV or LC-MS method to determine the initial concentration and purity of the compound. This will serve as the baseline (T=0).
-
-
Storage and Time-Point Analysis:
-
Store the remaining aliquots at the designated temperatures.
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature before analysis.
-
Analyze the sample using the same analytical method as for the initial analysis.
-
-
Data Analysis:
-
Compare the peak area and purity of the compound at each time point to the initial (T=0) analysis.
-
Calculate the percentage of the compound remaining at each time point.
-
Plot the percentage of the compound remaining versus time for each storage condition to visualize the degradation kinetics.
-
Signaling Pathways
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, like other ingenol esters, is a potent activator of Protein Kinase C (PKC) isoforms. The activation of PKC is a central event that initiates multiple downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and the PI3K/AKT pathways. These pathways are intricately involved in the regulation of cell survival, proliferation, and apoptosis.
PKC-Mediated Signaling Cascade
Caption: PKC-Mediated Signaling Pathways.
Experimental Workflow for Stock Solution Preparationdot
digraph "Stock_Solution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];
// Nodes Start [label="Start: Obtain Compound Powder", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Weigh [label="Accurately weigh the compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_DMSO [label="Add precise volume of anhydrous DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Vortex thoroughly to dissolve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solubility [label="Visually inspect for complete dissolution", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aliquot [label="Aliquot into single-use vials", fillcolor="#34A853", fontcolor="#FFFFFF"]; Store [label="Store at -80°C for long-term use", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Ready for experimental use", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="If not fully dissolved,\nconsider gentle warming or sonication.\nRe-evaluate concentration.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Weigh; Weigh -> Add_DMSO; Add_DMSO -> Dissolve; Dissolve -> Check_Solubility; Check_Solubility -> Aliquot [label="Yes"]; Check_Solubility -> Incomplete [label="No"]; Aliquot -> Store; Store -> End; }
References
Application Notes and Protocols for in vivo Studies of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of the ingenane (B1209409) diterpenoid, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, using the zebrafish (Danio rerio) model. The protocols outlined below are based on the methodologies described in the study by Yuan et al. (2021), which investigated the toxicity of this compound.
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is an ingenane-type diterpenoid found in plants of the Euphorbia genus.[1][2] Understanding the in vivo toxicity and bioactivity of this compound is crucial for potential therapeutic development. The zebrafish model offers a powerful platform for rapid toxicity screening and for elucidating the mechanisms of action of novel compounds due to its genetic tractability, optical transparency during early development, and high-throughput screening capabilities.
The following sections detail the observed toxicological effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in zebrafish larvae and provide standardized protocols for replicating and expanding upon these findings.
Data Presentation
The following tables summarize the quantitative toxicity data for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (referred to as Compound 4 in the source study) and related ingenane diterpenoids as reported by Yuan et al. (2021).
Table 1: Acute Toxicity of Ingenane Diterpenoids in Zebrafish Larvae
| Compound No. | Compound Name | LC50 (μM) | Key Toxic Effects Observed |
| 1 | kansuiphorin C | Not explicitly stated, but noted to have evident toxicity | Cardiotoxicity, intestinal irritation, nutrient absorption disorders |
| 2 | 5-O-benzoyl-20-deoxyingenol | Not explicitly stated, but noted to have evident toxicity | Cardiotoxicity, intestinal irritation, nutrient absorption disorders |
| 3 | 20-deoxyingenol | > 200 | No in-vivo toxicity observed |
| 4 | 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | Not explicitly stated, but noted to have evident toxicity | Cardiotoxicity, intestinal irritation, nutrient absorption disorders |
| 5 | 20-O-(2'E,4'Z-decadienoyl)ingenol | Not explicitly stated, but noted to have evident toxicity | Cardiotoxicity, intestinal irritation, nutrient absorption disorders |
| 6 | ingenol (B1671944) | > 200 | No in-vivo toxicity observed |
Data sourced from Yuan et al. (2021).[1][2]
Experimental Protocols
The following protocols are adapted from the methodologies described by Yuan et al. (2021) for the assessment of in vivo toxicity of ingenane diterpenoids in zebrafish larvae.[1][2]
Protocol 1: Zebrafish Maintenance and Embryo Collection
-
Animal Husbandry: Maintain adult wild-type zebrafish in a recirculating tank system at 28°C with a 14-hour light/10-hour dark cycle.
-
Breeding: Set up breeding tanks with a male-to-female ratio of 2:1.
-
Embryo Collection: Collect embryos within 30 minutes of fertilization.
-
Embryo Cleaning: Wash the collected embryos with embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4).
-
Incubation: Incubate the embryos in a petri dish with fresh embryo medium at 28.5°C.
Protocol 2: Compound Preparation and Exposure
-
Stock Solution Preparation: Prepare a stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with embryo medium to the desired final concentrations. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.
-
Embryo Exposure: At 4 hours post-fertilization (hpf), place healthy, normally developing embryos into a 24-well plate (10 embryos per well) containing 1 mL of the respective working solutions. Include a vehicle control group (0.1% DMSO in embryo medium) and a negative control group (embryo medium only).
-
Incubation: Incubate the plates at 28.5°C.
Protocol 3: Acute Toxicity Assessment (LC50 Determination)
-
Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope.
-
Mortality Assessment: Record the number of dead embryos in each well. Indicators of mortality include coagulation of the embryo, failure to develop a heartbeat, and lack of a heartbeak.
-
LC50 Calculation: Calculate the 50% lethal concentration (LC50) at each time point using appropriate statistical software (e.g., probit analysis).
Protocol 4: Cardiotoxicity Assessment
-
Observation: At 48 and 72 hpf, observe the heart morphology and function of the surviving larvae under a stereomicroscope.
-
Heart Rate Measurement: Acclimatize the larvae at 28.5°C for 10 minutes. Count the number of heartbeats in a 15-second interval and multiply by four to obtain the beats per minute.
-
Morphological Analysis: Document any cardiac malformations, such as pericardial edema (swelling around the heart) and changes in heart chamber size or shape.
Protocol 5: Assessment of Intestinal Irritation and Nutrient Absorption
-
Observation: At 96 and 120 hpf, visually inspect the gastrointestinal tract of the larvae.
-
Intestinal Peristalsis: Observe and record the frequency and intensity of intestinal contractions. A reduction in peristalsis can be indicative of intestinal irritation.
-
Yolk Sac Absorption: Measure the size of the yolk sac at different time points. A delay in yolk sac absorption compared to the control group suggests a disorder in nutrient absorption.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the toxicity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in zebrafish.
Logical Relationship of Observed Toxicities
Caption: Relationship between compound exposure and observed toxic outcomes in zebrafish.
Potential Signaling Pathway Involvement (Hypothetical)
As the specific signaling pathways were not detailed in the provided search results, a hypothetical diagram based on the known mechanisms of related compounds (phorbol esters) is presented for illustrative purposes.
Phorbol esters, which share a structural resemblance to ingenol esters, are known activators of Protein Kinase C (PKC). Activation of PKC can lead to a cascade of downstream effects, including those related to cardiotoxicity and cell proliferation, which may be relevant to the observed effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: Potential PKC-mediated signaling pathway for the observed toxicities.
References
Application Note: Purification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol by Preparative High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid belonging to the ingenol (B1671944) class of compounds. These natural products, often isolated from plants of the Euphorbia genus, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Notably, ingenol esters have been investigated for their cytotoxic, anti-proliferative, and protein kinase C (PKC) activating properties, making them valuable leads in drug discovery and development, particularly in oncology.
This application note provides a detailed protocol for the purification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from a semi-purified plant extract using preparative High-Performance Liquid Chromatography (HPLC). The described methodology is designed to yield a highly pure compound suitable for subsequent biological assays and pharmacological studies.
Data Presentation
While a specific preparative HPLC run for this compound is not extensively detailed in the public literature, the following table summarizes analytical data from studies involving the separation and identification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, which can inform the development of a preparative method.
| Parameter | Value | Reference/Method |
| Chromatographic Mode | Reversed-Phase | UFLC-MS/MS |
| Stationary Phase | C18 | Waters BEH RP18 (2.1 mm × 100 mm, 2.5 μm) |
| Mobile Phase | Acetonitrile (B52724) and Water (each with 0.1% formic acid) | UFLC-MS/MS |
| Flow Rate | 0.4 mL/min (analytical) | UFLC-MS/MS |
| Column Temperature | 35 °C | UFLC-MS/MS |
| Detection | Mass Spectrometry (MS) | UFLC-MS/MS, HPLC-ESI-MSn |
| Purity Achieved | >98% (for related compounds in commercial sources) | Vendor Data[1] |
Experimental Protocols
This section outlines the detailed methodology for the purification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
1. Sample Preparation
Proper sample preparation is critical to protect the HPLC column and achieve optimal separation.
-
Initial Extraction and Pre-purification: The target compound is typically extracted from its natural source, such as the dried roots of Euphorbia kansui, using an organic solvent like dichloromethane (B109758) or a 95% ethanol (B145695) solution.[2] This crude extract is often subjected to preliminary purification steps, such as silica (B1680970) gel column chromatography, to remove highly polar and non-polar impurities, yielding a semi-purified fraction enriched in ingenol esters.
-
Dissolution for HPLC: Accurately weigh the semi-purified extract. Dissolve the sample in a solvent compatible with the mobile phase, such as methanol (B129727) or acetonitrile, to a concentration suitable for preparative HPLC (e.g., 10-50 mg/mL). The solvent should be HPLC-grade.
-
Filtration: To prevent clogging of the HPLC system, filter the dissolved sample through a 0.45 µm syringe filter into a clean vial.
2. Preparative HPLC Purification
The following protocol is a representative method developed based on analytical separations of ingenol esters. Optimization may be required depending on the specific sample matrix and HPLC system.
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
Column: A preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
0-5 min: 60% B
-
5-45 min: 60% to 95% B (linear gradient)
-
45-50 min: 95% B (isocratic wash)
-
50.1-55 min: 60% B (re-equilibration)
-
-
Flow Rate: 15-20 mL/min (to be adjusted based on column dimensions and backpressure limits).
-
Column Temperature: 35 °C.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the compound (a general starting point for similar structures is 230 nm).
-
Injection Volume: The injection volume will depend on the sample concentration and the column's loading capacity. Start with a smaller injection to scout the separation and scale up as appropriate.
-
Fraction Collection: Collect fractions based on the elution profile of the target peak. Time-based or peak-based fraction collection can be employed.
3. Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions containing the target compound by analytical HPLC to assess purity. A C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm) with a faster gradient can be used.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator under reduced pressure. Care should be taken to avoid excessive heat.
-
Lyophilization: For complete removal of residual water and to obtain a fluffy, solid product, the sample can be lyophilized.
-
Characterization: Confirm the identity and structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mandatory Visualization
Caption: Purification workflow for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: Simplified signaling pathway of ingenol esters.
References
Application Note: HPLC-ESI-MSn Analysis of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
Abstract
This application note provides a detailed protocol for the identification and quantification of "3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol," an ingenol-type diterpenoid, using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MSn). This method is applicable to the analysis of this compound in complex matrices such as plant extracts. The protocol includes procedures for sample preparation, detailed HPLC and ESI-MSn parameters, and expected fragmentation patterns. Additionally, a brief overview of the compound's known biological activity context is provided.
Introduction
"3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol" is a diterpenoid ester found in plants of the Euphorbia genus, notably Euphorbia kansui.[1][2] Ingenol (B1671944) derivatives are of significant interest due to their wide range of biological activities, including potent cytotoxic and pro-inflammatory effects. The structural complexity and presence of isomers necessitate a highly selective and sensitive analytical method for accurate identification and quantification. HPLC-ESI-MSn is an ideal technique for this purpose, offering excellent chromatographic separation and structural elucidation capabilities through mass spectrometric fragmentation.
Chemical Properties
-
Compound Name: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Molecular Formula: C₃₂H₄₄O₇
-
Molecular Weight: 540.7 g/mol [3]
-
CAS Number: 466663-12-7
-
Chemical Class: Ingenol-type Diterpenoid
Experimental Protocols
Sample Preparation from Plant Material (Euphorbia kansui roots)
A standard protocol for the extraction of ingenol esters from plant material is outlined below.
-
Drying and Grinding: Dry the plant material (e.g., roots of Euphorbia kansui) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Perform extraction with a suitable organic solvent. A common method is ultrasonication-assisted extraction with methanol (B129727) or 95% ethanol.[1]
-
Transfer the weighed powder to a conical flask and add 25 mL of the extraction solvent.
-
Sonicate the mixture for 30-45 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times and combine the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase (e.g., acetonitrile/water mixture).
-
Vortex the reconstituted sample to ensure complete dissolution.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial prior to injection.
-
Workflow for Sample Preparation
Caption: Workflow for the preparation of plant extracts.
HPLC-ESI-MSn Analysis
The following parameters are based on established methods for the analysis of ingenol diterpenoids and may require optimization for specific instrumentation.[4]
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Ultra-Fast Liquid Chromatography (UFLC) or equivalent |
| Column | Waters BEH C18 (2.1 mm × 100 mm, 2.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min, 50-70% B; 5-10 min, 70-90% B; 10-15 min, 90-100% B; 15-20 min, 100% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Table 2: ESI-MSn Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Negative |
| Capillary Voltage | 3.0 - 4.5 kV | -2.5 to -4.0 kV |
| Cone/Fragmentor Voltage | 80 - 120 V (Optimize for precursor ion) | -80 to -120 V (Optimize for precursor ion) |
| Source Temperature | 120 - 150°C | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | 600 - 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) | 50 L/hr (Nitrogen) |
| Collision Gas | Argon | Argon |
| Scan Type | Full Scan (m/z 100-1000), MS/MS, and MRM | Full Scan (m/z 100-1000), MS/MS, and MRM |
Data Presentation and Interpretation
Mass Spectral Data and Fragmentation Pattern
In positive ion mode, "3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol" is expected to form a protonated molecule [M+H]⁺ at m/z 541.3. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 539.3 or a formate (B1220265) adduct [M+HCOO]⁻ at m/z 585.3 may be observed, depending on the mobile phase.
The fragmentation of ingenol esters in ESI-MS/MS is characterized by the neutral loss of the ester side chains. For the target molecule, the following fragmentation pathway is proposed:
-
Loss of Acetic Acid: A neutral loss of 60 Da (CH₃COOH) from the C-20 position.
-
Loss of Decadienoic Acid: A neutral loss of 168 Da (C₁₀H₁₆O₂) from the C-3 position.
-
Sequential Losses: Sequential loss of both acetic acid and decadienoic acid.
Table 3: Predicted MS/MS Fragmentation and MRM Transitions
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Description | Proposed MRM Transition |
| 541.3 ([M+H]⁺) | 481.3 | 60 | Loss of acetic acid | 541.3 > 481.3 |
| 541.3 ([M+H]⁺) | 373.2 | 168 | Loss of decadienoic acid | 541.3 > 373.2 |
| 541.3 ([M+H]⁺) | 313.2 | 228 | Loss of acetic acid and decadienoic acid | 541.3 > 313.2 |
| 539.3 ([M-H]⁻) | 479.3 | 60 | Loss of acetic acid | 539.3 > 479.3 |
| 539.3 ([M-H]⁻) | 371.2 | 168 | Loss of decadienoic acid | 539.3 > 371.2 |
Quantitative Analysis
A study on the chemical constituents of Euphorbia kansui before and after processing reported the following quantitative data for "3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol" using a UFLC-MS/MS method.[4]
Table 4: Quantitative Data of the Target Analyte in Euphorbia kansui
| Sample | Concentration (µg/g) |
| Unprocessed Euphorbia kansui (EK) | 12.58 ± 0.95 |
| Euphorbia kansui stir-fried with vinegar (VEK) | 1.83 ± 0.12 |
Biological Activity Context: Cytotoxicity Signaling Pathway
Ingenol mebutate, a structurally related ingenol ester, is known to induce cell death in cancer cells. Its mechanism of action involves the activation of Protein Kinase C (PKC), which in turn triggers downstream signaling cascades, including the MEK/ERK pathway, ultimately leading to apoptosis.[1][5] While the specific pathway for "3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol" is not fully elucidated, a similar mechanism is plausible given its structural similarity and reported cytotoxicity.
Conceptual Signaling Pathway
Caption: Conceptual signaling pathway for ingenol ester-induced cytotoxicity.
Conclusion
The HPLC-ESI-MSn method detailed in this application note is a robust and sensitive approach for the analysis of "3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol". The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection can be readily adapted for the quality control of herbal medicines, pharmacokinetic studies, and drug discovery efforts centered on ingenol-type diterpenoids. The specific fragmentation patterns and proposed MRM transitions offer a solid foundation for both qualitative and quantitative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) of Ingenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the separation and purification of ingenol (B1671944) derivatives from natural sources, particularly Euphorbia species, using High-Speed Counter-Current Chromatography (HSCCC). This powerful liquid-liquid partition chromatography technique offers an efficient, scalable, and solid support-free method for isolating these medicinally important diterpenoids.
Introduction to HSCCC for Ingenol Derivatives
Ingenol derivatives, such as ingenol mebutate, are potent activators of protein kinase C (PKC) and are of significant interest in drug development for their potential applications in oncology and dermatology. Sourced primarily from plants of the Euphorbia genus, the isolation and purification of these compounds can be challenging due to their complex structures and the presence of closely related isomers.
High-Speed Counter-Current Chromatography (HSCCC) has emerged as a highly effective technique for tackling these challenges. By utilizing a liquid stationary phase, HSCCC avoids the irreversible adsorption of samples onto a solid support, leading to high recovery rates and preservation of biological activity. Its preparative capabilities make it an ideal choice for obtaining high-purity ingenol derivatives required for preclinical and clinical studies.
A notable application of HSCCC is the successful separation of skin-irritating and structurally similar ingenol-type diterpenoids from Euphorbia kansui. This has been achieved through an offline coupling of High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MSn) for targeted fractionation prior to HSCCC purification[1]. This approach allows for the efficient isolation of specific geometric and positional isomers.
Experimental Protocols
The following protocols are based on established methodologies for the separation of diterpenoids from Euphorbia species and other natural products using HSCCC. The key to a successful separation is the selection of an appropriate two-phase solvent system.
General Workflow for HSCCC Separation of Ingenol Derivatives
The overall process for isolating ingenol derivatives using HSCCC typically involves several key stages, from sample preparation to the final purification and analysis of the collected fractions.
Preparation of Crude Extract
-
Plant Material: Dried and powdered roots of Euphorbia species (e.g., Euphorbia kansui).
-
Extraction: The powdered material is typically extracted with a solvent such as dichloromethane (B109758) or ethanol.
-
Initial Clean-up: The crude extract is often subjected to an initial clean-up step using silica gel column chromatography to remove highly polar or non-polar impurities. The fractions containing the target ingenol derivatives are identified by analytical techniques like HPLC-MS.
HSCCC Protocol for Ingenol-Type Diterpenoids
This protocol is a representative method for the preparative separation of ingenol derivatives.
Instrumentation:
-
Preparative High-Speed Counter-Current Chromatograph
Solvent System:
-
A commonly used two-phase solvent system for the separation of diterpenoids is the n-hexane-ethyl acetate-methanol-water (HEMWat) system[2][3][4][5][6]. The ratio of the solvents is critical and must be optimized for the specific ingenol derivatives being targeted. A typical starting ratio for diterpenoids is n-hexane:ethyl acetate:methanol:water (7:3:7:3, v/v/v/v) [2].
Protocol:
-
Solvent System Preparation:
-
Prepare the chosen solvent system by mixing the four solvents in the desired ratio in a separatory funnel.
-
Shake the mixture vigorously and allow the two phases to separate completely.
-
Degas both the upper (stationary) phase and the lower (mobile) phase by sonication before use.
-
-
HSCCC System Preparation:
-
Fill the entire column with the stationary phase (typically the upper phase for this solvent system).
-
Set the revolution speed of the centrifuge. A typical speed for preparative separation is around 800-900 rpm [3][5].
-
Pump the mobile phase into the column at a specific flow rate. A common flow rate for preparative HSCCC is 2.0 mL/min [5][6].
-
Continue pumping the mobile phase until the mobile phase front emerges from the column outlet and a hydrodynamic equilibrium is established.
-
-
Sample Injection:
-
Dissolve the pre-cleaned crude extract in a suitable volume of the biphasic solvent system (e.g., 10 mL).
-
Inject the sample solution into the column through the sample injection valve.
-
-
Elution and Fraction Collection:
-
Continuously monitor the effluent from the column outlet using a UV detector (e.g., at 254 nm).
-
Collect fractions of a specific volume or at specific time intervals using a fraction collector.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated ingenol derivatives.
-
Combine the fractions containing the pure compounds.
-
-
Recovery of Compounds:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified ingenol derivatives.
-
Data Presentation: Quantitative Analysis
The following table summarizes representative quantitative data for the preparative separation of diterpenoids using HSCCC, which can be expected to be similar for ingenol derivatives.
| Compound Type | Starting Material | Solvent System (v/v/v/v) | Sample Size (mg) | Yield (mg) | Purity (%) | Reference |
| Diterpenoids | Salvia bowleyana | n-hexane:ethyl acetate:methanol:water (7:3:7:3) | Not specified | Not specified | 95.4 - 98.9 | [2] |
| Sesquiterpenoid Lactones | Eupatorium lindleyanum | n-hexane:ethyl acetate:methanol:water (1:4:2:3) | 540 | 10.8 - 19.3 | 91.8 - 97.9 | [4][5] |
| Withanolides | Athenaea fasciculata | n-hexane:ethyl acetate:methanol:water (4:8:2:4) | 200 | 54.3 - 78.9 | 88.5 - 95.0 |
Signaling Pathways of Ingenol Derivatives
Ingenol derivatives are known to exert their biological effects primarily through the activation of Protein Kinase C (PKC) isozymes. This activation triggers a cascade of downstream signaling events.
Conclusion
High-Speed Counter-Current Chromatography is a robust and efficient platform for the preparative isolation and purification of ingenol derivatives from complex natural product extracts. The key to a successful separation lies in the careful selection and optimization of the two-phase solvent system. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement HSCCC methods for the discovery and development of new drugs based on the ingenol scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Ingenol Esters using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) esters, a class of diterpenoids found in the sap of plants from the Euphorbia genus, have garnered significant interest in the pharmaceutical industry due to their potent biological activities. A prominent example is ingenol mebutate (ingenol-3-angelate), an FDA-approved topical treatment for actinic keratosis. The complex polycyclic structure of these compounds necessitates sophisticated analytical techniques for their definitive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structure elucidation of ingenol esters, enabling the determination of their constitution, configuration, and conformation.
These application notes provide a comprehensive overview and detailed protocols for the use of modern NMR spectroscopy in the structural analysis of ingenol esters. The information is intended to guide researchers in sample preparation, data acquisition, and spectral interpretation for unambiguous structure determination.
Data Presentation: Quantitative NMR Data of Ingenol
The following tables summarize the ¹H and ¹³C NMR chemical shift data for the core ingenol structure, which serves as a foundational reference for the analysis of its various ester derivatives. Data was acquired in methanol-d₄.
Table 1: ¹H NMR Chemical Shift Data for Ingenol
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 1 | 6.02 | br s | |
| 3 | 4.22 | br s | |
| 4 | 3.55 | s | |
| 5 | 4.15 | s | |
| 7 | 2.15 | m | |
| 8 | 2.05 | m | |
| 11 | 2.95 | m | |
| 12 | 1.90 | m | |
| 13 | 1.65 | m | |
| 14 | 1.10 | s | |
| 15 | 1.05 | s | |
| 16 | 1.08 | d | 7.0 |
| 17 | 1.85 | br s | |
| 19 | 1.82 | br d | 1.4 |
| 20 | 4.10 | br s |
Data adapted from a study on the metabolic profiles of ingenol[1].
Table 2: ¹³C NMR Chemical Shift Data for Ingenol
| Position | Chemical Shift (δ) ppm |
| 1 | 128.5 |
| 2 | 138.5 |
| 3 | 77.5 |
| 4 | 88.0 |
| 5 | 71.0 |
| 6 | 208.0 |
| 7 | 42.0 |
| 8 | 46.0 |
| 9 | 40.0 |
| 10 | 32.0 |
| 11 | 38.0 |
| 12 | 28.0 |
| 13 | 23.0 |
| 14 | 27.0 |
| 15 | 17.0 |
| 16 | 19.0 |
| 17 | 21.0 |
| 18 | 26.0 |
| 19 | 15.5 |
| 20 | 62.0 |
Data adapted from a study on the metabolic profiles of ingenol[1].
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of ingenol esters. It is recommended to adapt and optimize these protocols based on the specific compound, available instrumentation, and research objectives.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Ingenol ester sample (typically 1-10 mg for a full suite of 1D and 2D experiments)
-
High-purity deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Acetone-d₆, or Benzene-d₆)
-
NMR tubes (5 mm, high precision)
-
Internal standard (e.g., Tetramethylsilane (TMS) at 0.00 ppm)
-
Glass vials
-
Pipettes
-
Filter (e.g., cotton plug in a Pasteur pipette)
Protocol:
-
Accurately weigh 1-10 mg of the purified ingenol ester into a clean, dry glass vial. The exact amount will depend on the sensitivity of the NMR spectrometer and the desired experiments.
-
Add approximately 0.5-0.7 mL of a suitable deuterated solvent to the vial. Chloroform-d is a common choice for many organic molecules.
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Filter the solution through a Pasteur pipette with a small cotton plug directly into a clean, high-precision 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as TMS, if required for chemical shift referencing.
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following is a typical suite of NMR experiments for the structure elucidation of a novel ingenol ester. All spectra should be recorded at a constant temperature, typically 298 K (25 °C).
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Experiments and Typical Parameters:
a) ¹H NMR (Proton NMR)
-
Purpose: To determine the number and chemical environment of protons, and their scalar couplings.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-64, depending on the sample concentration.
b) ¹³C NMR (Carbon NMR)
-
Purpose: To determine the number and chemical environment of carbon atoms.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 or more, as ¹³C has a low natural abundance.
c) DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will show positive signals, while CH₂ will show negative signals).
-
Pulse Sequence: Standard DEPT-135 pulse program.
-
Parameters: Similar to a standard ¹³C NMR experiment, but with a shorter acquisition time and fewer scans.
d) 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton scalar coupling networks (protons that are coupled to each other).
-
Pulse Sequence: A standard gradient-selected COSY sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 2-8 per increment.
e) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons.
-
Pulse Sequence: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (F2 - ¹H dimension): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C dimension): Typically covering the full range of carbon signals (e.g., 0-160 ppm).
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans (NS): 4-16 per increment.
f) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
Pulse Sequence: A standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Widths: Similar to HSQC.
-
Long-range coupling constant optimization (ⁿJCH): Typically optimized for 8 Hz to observe both ²J and ³J correlations.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 8-32 per increment.
g) 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.
-
Pulse Sequence: Standard gradient-selected NOESY or ROESY sequences.
-
Mixing Time: This is a crucial parameter that needs to be optimized. For molecules of this size, a mixing time of 300-800 ms (B15284909) is a good starting point for NOESY.
-
Other parameters: Similar to COSY.
Signaling Pathway and Experimental Workflow
Ingenol esters, such as ingenol mebutate, are known to exert their biological effects primarily through the activation of Protein Kinase C (PKC) isozymes. This activation triggers downstream signaling cascades that can lead to various cellular responses, including apoptosis and inflammation.
Caption: Ingenol Ester Signaling Pathway
The following diagram illustrates a typical workflow for the structure elucidation of an ingenol ester using NMR spectroscopy.
Caption: NMR Structure Elucidation Workflow
References
preparing stock solutions of "3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol" for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid compound belonging to the ingenol (B1671944) class, which is known for a range of biological activities, including potent cytotoxic and pro-apoptotic effects. This document provides detailed protocols for the preparation of stock solutions of this compound for experimental use, along with relevant chemical and physical properties, safety guidelines, and an overview of its mechanism of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₇ | [1] |
| Molecular Weight | 540.7 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Purity | ≥98% | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | |
| Quantitative Solubility | ≥ 250 mg/mL in DMSO | [3] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 1 year (short-term at -20°C for up to 2 weeks is also acceptable) | [4] |
Safety and Handling Precautions
This compound is a cytotoxic compound and should be handled with appropriate safety precautions in a laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile gloves when handling the compound, both in solid and solution form.[5]
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.[5]
Handling Procedures:
-
All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation of dust.
-
Use a dedicated set of spatulas and weighing papers for the compound.
-
Avoid direct contact with the skin. In case of contact, wash the affected area immediately and thoroughly with soap and water.[6]
-
Do not eat, drink, or smoke in the laboratory where the compound is being handled.[7]
Waste Disposal:
-
All contaminated materials, including gloves, pipette tips, and empty vials, should be disposed of as cytotoxic waste according to institutional guidelines.[5]
-
Liquid waste containing the compound should be collected in a designated, labeled waste container.
Preparation of Stock Solutions
The following protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the specific requirements of the downstream experiment. DMSO is a common choice due to its high solubilizing capacity for this compound.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or other appropriate solvent
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Dissolution:
-
For a 10 mM stock solution in DMSO , add the appropriate volume of DMSO to the weighed powder. For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW = 540.7 g/mol ), you would add 185 µL of DMSO.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 540.7 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 185 µL
-
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 2 weeks).[4]
-
Caption: Workflow for the preparation and storage of stock solutions.
Mechanism of Action and Signaling Pathway
This compound and related ingenol esters are known to exert their cytotoxic effects through the induction of apoptosis. While the precise pathway for this specific isomer is a subject of ongoing research, studies on the closely related geometric isomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, provide significant insights. This compound has been shown to induce apoptosis in chemoresistant cancer cells that exhibit an accumulation of Cyclin D1.[8] The proposed mechanism involves the enhancement of the DNA Damage Response (DDR).[8]
Furthermore, studies on this related isomer have demonstrated its ability to induce apoptosis through the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and subsequent activation of the caspase cascade.[9] Ingenol derivatives are also recognized as activators of Protein Kinase C (PKC), which can play a role in these signaling events.[10]
Caption: Proposed signaling pathway for apoptosis induction.
Experimental Protocol: Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, Jeko-1)[8]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete medium. A typical final concentration range to test would be from 0.1 µM to 10 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Note on Working Concentrations:
-
A study on a similar ingenol diterpenoid showed significant inhibition of cell division in Xenopus embryo cells at a concentration of 0.5 µg/mL (approximately 0.92 µM).[11]
-
The IC₅₀ for anti-inflammatory activity in RAW264.7 cells was reported to be 0.7 µM for a related compound.
This document is intended for research use only and should not be used for diagnostic or therapeutic purposes. Always refer to the specific product data sheet and relevant literature for the most up-to-date information.
References
- 1. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. Nootkatone | CAS:4674-50-4 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 3-O-(2'E ,4'Z-decadienoyl)-20-O-acetylingenol supplier | CAS No :158850-76-1 | AOBIOUS [aobious.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 7. Cyclin D1 is an essential mediator of apoptotic neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3EZ, 20Ac-ingenol-induced Apoptosis in Chemoresistant Cancers With Cyclin D1 Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Euphohelioscopin A | CAS:87064-61-7 | Manufacturer ChemFaces [chemfaces.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Issue 1: Low Solubility and Compound Precipitation
-
Question: My 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is precipitating out of solution during my cell culture experiment. How can I improve its solubility?
-
Answer: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a lipophilic molecule with poor aqueous solubility. To improve solubility, it is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, chloroform, dichloromethane, or acetone (B3395972) before preparing the final working concentrations in your aqueous-based culture medium.[1] Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is crucial to prepare fresh dilutions from the stock solution for each experiment to minimize precipitation over time.
Issue 2: Inconsistent or Non-reproducible Cytotoxicity Results
-
Question: I am observing significant variability in the IC50 values of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in my cytotoxicity assays. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Stability: Ingenol (B1671944) esters can be sensitive to degradation. It is advisable to store the stock solution at -20°C or lower and minimize freeze-thaw cycles. Protect the compound from light and prepare fresh working solutions for each experiment.
-
Cell Density: Ensure a consistent cell seeding density across all plates and experiments. Cell proliferation rates can influence the apparent cytotoxicity of a compound.
-
Assay Interference: If using a tetrazolium-based assay (e.g., MTT, XTT), be aware that some natural products can directly reduce the tetrazolium salts, leading to inaccurate viability readings. Include a "compound only" control (no cells) to check for this interference.
-
Issue 3: Unexpected Biological Responses or Off-Target Effects
-
Question: I am seeing biological effects that are not consistent with the known mechanisms of action for ingenol esters. What should I consider?
-
Answer: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is known to activate Protein Kinase C (PKC) and modulate the NF-κB signaling pathway.[2][3][4] However, like many bioactive compounds, it may have other cellular targets. To investigate unexpected responses:
-
Confirm Pathway Activation: Use specific inhibitors of the PKC and NF-κB pathways to confirm that the observed effects are mediated through these signaling cascades.
-
Assess Purity: Ensure the purity of your compound. Impurities from the isolation process or degradation products could be responsible for off-target effects.
-
Literature Review: Consult the literature for studies on other ingenol esters, as they may exhibit a broader range of biological activities that could provide insights into your observations.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol?
A1: The primary mechanism of action for ingenol esters, including 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, involves the activation of Protein Kinase C (PKC) isoforms.[4][5] This activation can lead to downstream signaling events, including the modulation of the NF-κB pathway, which plays a critical role in inflammation, cell survival, and proliferation.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol as a solid at -20°C. Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: In which solvents is 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol soluble?
A3: This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and acetone.[1]
Q4: What is a typical starting concentration range for in vitro cytotoxicity assays?
A4: Based on available data, a starting concentration range of 1 to 20 µg/mL can be considered for initial cytotoxicity screening. The IC50 value for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol has been reported to be 4.145 μg/mL in L-O2 cells.[2] However, the optimal concentration range will depend on the specific cell line and assay conditions.
Quantitative Data
Table 1: Cytotoxicity of Ingenane-type Diterpenoids from Euphorbia kansui
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | L-O2 (Human normal liver cell line) | 4.145 | [2] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | L-O2 (Human normal liver cell line) | > 20 | [6] |
| 3-O-(2'E,4'Z-decadienoyl)-20-deoxyingenol | L-O2 (Human normal liver cell line) | 10.8 | [6] |
| 3-O-benzoyl-20-deoxyingenol | L-O2 (Human normal liver cell line) | 12.5 | [6] |
| 5-O-benzoyl-20-deoxyingenol | L-O2 (Human normal liver cell line) | 11.2 | [6] |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | GES-1 (Human normal gastric epithelial cell line) | Not explicitly stated, but showed strong cytotoxicity | [6] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | GES-1 (Human normal gastric epithelial cell line) | > 20 | [6] |
| 3-O-(2'E,4'Z-decadienoyl)-20-deoxyingenol | GES-1 (Human normal gastric epithelial cell line) | 13.2 | [6] |
| 3-O-benzoyl-20-deoxyingenol | GES-1 (Human normal gastric epithelial cell line) | 15.6 | [6] |
| 5-O-benzoyl-20-deoxyingenol | GES-1 (Human normal gastric epithelial cell line) | 14.3 | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
DMSO
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Protein Kinase C (PKC) Activity Assay (In Vitro)
This protocol outlines a general procedure for an in vitro PKC activity assay.
-
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Recombinant PKC enzyme
-
PKC substrate (e.g., a specific peptide)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay buffer (containing lipids like phosphatidylserine (B164497) and a phorbol (B1677699) ester as a positive control)
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., phosphospecific antibodies or scintillation fluid)
-
-
Procedure:
-
Prepare a stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO.
-
In a microplate, combine the assay buffer, PKC enzyme, and the test compound at various concentrations. Include a positive control (e.g., PMA) and a negative control (vehicle).
-
Pre-incubate the mixture for a short period.
-
Initiate the kinase reaction by adding the PKC substrate and ATP.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding the stop solution.
-
Detect the phosphorylated substrate using an appropriate method (e.g., autoradiography, fluorescence, or luminescence).
-
Quantify the results and determine the effect of the compound on PKC activity.
-
3. NF-κB Reporter Assay
This protocol describes a common method to assess NF-κB activation in cells.
-
Materials:
-
A cell line stably transfected with an NF-κB-responsive reporter construct (e.g., luciferase or GFP)
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Cell culture medium
-
96-well plates
-
Lysis buffer
-
Luciferase substrate (if using a luciferase reporter)
-
Luminometer or fluorescence microscope
-
-
Procedure:
-
Seed the NF-κB reporter cell line in a 96-well plate and allow them to adhere.
-
Prepare a stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO.
-
Treat the cells with various concentrations of the compound. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Incubate the cells for a suitable period to allow for NF-κB activation and reporter gene expression.
-
Lyse the cells using the lysis buffer.
-
If using a luciferase reporter, add the luciferase substrate to the cell lysate.
-
Measure the luminescence or fluorescence signal using the appropriate instrument.
-
Normalize the reporter signal to cell viability if necessary and determine the fold-change in NF-κB activity compared to the control.
-
Visualizations
Caption: General experimental workflow for studying 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: Simplified signaling pathway of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol via PKC and NF-κB.
References
- 1. Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ingenol Derived from Euphorbia kansui Induces Hepatocyte Cytotoxicity by Triggering G0/G1 Cell Cycle Arrest and Regulating the Mitochondrial Apoptosis Pathway in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ingenol Derived from Euphorbia kansui Induces Hepatocyte Cytotoxicity by Triggering G0/G1 Cell Cycle Arrest and Regulating the Mitochondrial Apoptosis Pathway in Vitro [agris.fao.org]
- 4. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of "3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol" in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in aqueous solutions?
A1: The main stability issues for this compound, like other ingenol (B1671944) esters, are its susceptibility to hydrolysis of the ester linkages and intramolecular acyl migration. These degradation pathways are significantly influenced by the pH of the aqueous solution.
Q2: How does pH affect the stability of this compound?
A2: Ester hydrolysis is catalyzed by both acidic and basic conditions. Therefore, the stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is expected to be lowest at low and high pH values, with a potential region of optimal stability in the mid-pH range. For a related compound, ingenol mebutate, the optimal stability is at a pH of 3.2.[1] While the optimal pH for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol may differ, it is crucial to carefully control the pH of your aqueous solutions.
Q3: What is acyl migration and why is it a concern?
A3: Acyl migration is an intramolecular reaction where an acyl group moves from one position to another within the molecule. In ingenol esters, this can lead to the formation of positional isomers with potentially different biological activities and physicochemical properties. This process can be catalyzed by water, acid, or base.
Q4: Can temperature affect the stability of the compound in aqueous solutions?
A4: Yes, as with most chemical reactions, the rates of hydrolysis and acyl migration are expected to increase with higher temperatures. For optimal stability, it is recommended to prepare and store aqueous solutions of the compound at low temperatures (e.g., 2-8 °C) for short periods and to avoid elevated temperatures during experiments whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency or inconsistent results over time. | Degradation of the compound in your aqueous stock solution or experimental buffer. | - Prepare fresh stock solutions daily. - Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C and dilute into aqueous buffer immediately before use. - If aqueous solutions must be stored, keep them at 2-8°C for a limited time and validate their stability under your specific conditions. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of degradation products (hydrolysis products or acyl migration isomers). | - Analyze your sample immediately after preparation. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. - Adjust the pH of your experimental buffer to a range where the compound is more stable. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | - Use a co-solvent (e.g., a small percentage of DMSO or ethanol) in your final aqueous solution, ensuring it does not interfere with your experiment. - Prepare a more dilute solution. |
Quantitative Stability Data
Due to the limited publicly available stability data for "3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol," the following table presents illustrative data based on the expected behavior of similar ingenol esters. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.
Table 1: Illustrative pH-Dependent Stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Aqueous Buffers at 25°C
| pH | Buffer System (50 mM) | Half-life (t½) (hours) | Major Degradation Pathway(s) |
| 2.0 | Glycine-HCl | ~12 | Acid-catalyzed hydrolysis |
| 4.0 | Acetate | ~72 | Minimal degradation |
| 7.4 | Phosphate | ~24 | Base-catalyzed hydrolysis, Acyl migration |
| 9.0 | Borate | ~8 | Base-catalyzed hydrolysis, Acyl migration |
Disclaimer: This data is for illustrative purposes only and is not based on direct experimental results for this specific compound.
Experimental Protocols
Protocol 1: Forced Degradation Study in Aqueous Solutions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol under various stress conditions.
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase
-
pH meter
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)
-
C18 analytical column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in ACN or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~50 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize an aliquot with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~50 µg/mL. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize an aliquot with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~50 µg/mL. Incubate at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of ~50 µg/mL. Incubate at 60°C for 24 and 48 hours.
-
Control Sample: Dilute the stock solution with HPLC-grade water to the same final concentration and keep at 2-8°C.
-
-
Sample Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and ACN, both containing 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Visualizations
Caption: Primary degradation pathways of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Ingenol Ester Solubility for In Vitro Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of ingenol (B1671944) esters in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving ingenol esters like ingenol mebutate?
A1: Ingenol mebutate, a commonly used ingenol ester, is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are effective solvents for preparing high-concentration stock solutions.[1][2] It is also soluble in dichloromethane.[1][2] For in vitro studies, DMSO is frequently used to prepare stock solutions at concentrations of 10 mM or even higher.[3][4]
Q2: I observed a precipitate after diluting my ingenol ester DMSO stock solution into cell culture media. What is happening?
A2: This is a common issue known as "crashing out" or precipitation.[5][6] Ingenol esters are often hydrophobic, meaning they have low solubility in aqueous solutions like cell culture media.[7] When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into the aqueous media, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution.[6]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: While higher concentrations of DMSO can improve the solubility of ingenol esters, it is also toxic to cells. It is generally recommended to keep the final concentration of DMSO in your cell culture media at or below 0.1% (v/v) to minimize cytotoxic effects.[8] However, the tolerance to DMSO can be cell line-dependent, and it is advisable to run a vehicle control to assess the impact of DMSO on your specific cells.
Q4: Can I prepare a stock solution of ingenol mebutate in an aqueous buffer like PBS?
A4: While ingenol-3-angelate (ingenol mebutate) has some limited solubility in PBS (pH 7.2) at approximately 0.5 mg/mL, it is not recommended to store aqueous solutions for more than one day due to potential instability.[9] For most applications, preparing a high-concentration stock in a suitable organic solvent and then diluting it is the preferred method.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with ingenol esters in in vitro assays.
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of DMSO stock in media. | Solvent Shock: Rapid dilution of the concentrated organic stock into the aqueous media causes the compound to "crash out."[6] | 1. Use a step-wise dilution: Instead of adding the stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of media first. 2. Slow, drop-wise addition: Add the stock solution slowly to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion.[6][8] 3. Lower the stock concentration: If precipitation persists, consider preparing a less concentrated initial stock solution in DMSO. |
| Cloudiness or precipitate observed in the stock solution vial. | Improper Storage: The compound may have precipitated out of the stock solution due to storage at a low temperature where its solubility in the solvent is reduced. | 1. Gently warm the solution: A 37°C water bath can help redissolve the precipitate. Vortex thoroughly to ensure it is fully dissolved before use.[8] 2. Prepare fresh stock: If the precipitate does not readily dissolve, it is best to prepare a fresh stock solution to ensure accurate dosing.[8] 3. Use anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can impact the solubility of your compound. Use freshly opened or anhydrous DMSO.[4] |
| Precipitate forms in the cell culture plate over time. | Exceeding Solubility Limit: The final concentration of the ingenol ester in the media is above its solubility limit, leading to gradual precipitation. | 1. Determine the maximum soluble concentration: Perform a solubility test in your specific cell culture medium to find the highest concentration that remains in solution. 2. Reduce the final concentration: If possible, lower the working concentration of the ingenol ester in your experiment. |
| Interaction with Media Components: Components in the cell culture media, such as proteins or salts, can sometimes interact with the compound and reduce its solubility.[10] | 1. Test in a simpler buffer: Check the solubility in a simple buffered saline solution (e.g., PBS) to see if media components are contributing to the issue.[5] 2. Consider serum-free media for initial dissolution: If using serum-containing media, try diluting the compound in serum-free media first before adding it to the final, complete media. |
Quantitative Solubility Data
The following table summarizes the solubility of ingenol mebutate in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (232.27 mM) | [3][4] |
| Ethanol | ~10 mg/mL | [9] |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [9] |
| Methanol | Soluble | [1] |
| Dichloromethane | Soluble | [1][2] |
| PBS (pH 7.2) | ~0.5 mg/mL | [9] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ingenol Mebutate Stock Solution in DMSO
Materials:
-
Ingenol mebutate (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: The molecular weight of ingenol mebutate is 430.53 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need 4.305 mg of ingenol mebutate.
-
Weigh the compound: Carefully weigh the required amount of ingenol mebutate and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For 1 mL of stock, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube vigorously until the ingenol mebutate is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid in dissolution if needed.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3]
Protocol 2: Diluting Ingenol Mebutate Stock for Cell-Based Assays
Objective: To prepare a final working concentration of 10 µM ingenol mebutate in cell culture media with a final DMSO concentration of 0.1%.
Materials:
-
10 mM ingenol mebutate stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm the media: Ensure your complete cell culture medium is pre-warmed to 37°C to prevent temperature-related precipitation.[5][6]
-
Prepare the final dilution:
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium. For example, to make 10 mL of the final solution, add 10 mL of media.
-
While gently vortexing or swirling the media, add 10 µL of the 10 mM ingenol mebutate stock solution drop-wise. This will result in a 1:1000 dilution, yielding a final concentration of 10 µM ingenol mebutate and 0.1% DMSO.[6][8]
-
-
Mix thoroughly: After adding the stock solution, cap the tube and invert it several times to ensure a homogenous solution.
-
Visual inspection: Before adding the solution to your cells, visually inspect it for any signs of precipitation. The solution should be clear.
-
Add to cells: Add the final working solution to your cell culture plates as per your experimental design.
Visualizations
Caption: A troubleshooting workflow for addressing ingenol ester precipitation.
Caption: Key factors that influence the solubility of ingenol esters.
Caption: Recommended workflow for preparing and using ingenol ester solutions.
References
- 1. Ingenol mebutate | 75567-37-2 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Studies of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Frequently Asked Questions (FAQs)
Q1: What is 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and what is its primary known biological activity?
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is an ingenol-type diterpenoid isolated from the plant Euphorbia kansui. Its primary known biological activity is potent cytotoxicity against a variety of cancer cell lines. It is understood to be a strong activator of Protein Kinase C (PKC), which can lead to the induction of apoptosis.
Q2: How should I dissolve and store 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol for in vitro experiments?
This compound is a hydrophobic molecule. For cell culture experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations for your experiments, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.[2]
Q3: What are the expected cytotoxic concentration ranges for this compound?
The cytotoxic effective concentrations of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol can vary significantly depending on the cell line. Generally, it exhibits potent activity in the sub-micromolar to low micromolar range. Preliminary dose-response experiments are crucial to determine the optimal concentration range for your specific cell model.
Q4: Is this compound stable in aqueous cell culture medium?
Like many hydrophobic natural products, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol may have limited stability and solubility in aqueous solutions. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment. If precipitation is observed upon dilution in the medium, refer to the troubleshooting guide below.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Issue 1: Compound Precipitation in Cell Culture Medium
-
Observation: A precipitate or cloudiness is observed in the cell culture medium after adding the compound's stock solution.
-
Cause: The compound's low solubility in the aqueous medium. The final concentration may exceed its solubility limit.
-
Solutions:
-
Lower the Working Concentration: Test a range of lower concentrations to find the maximum soluble concentration in your specific medium.
-
Increase Serum Concentration: If your experimental design permits, a higher serum concentration in the medium can sometimes improve the solubility of hydrophobic compounds.
-
Use a More Dilute Stock Solution: Preparing a lower concentration stock solution in DMSO may help in achieving a homogenous final solution, although this will increase the final DMSO concentration.
-
Gentle Warming: Briefly warming the medium to 37°C after adding the compound may aid in dissolution. Avoid prolonged heating.
-
Issue 2: High Variability in Cytotoxicity Assay Results
-
Observation: Inconsistent IC50 values or significant well-to-well variability in cell viability assays.
-
Cause: This can be due to several factors including inconsistent cell seeding, compound precipitation, or issues with the assay itself.
-
Solutions:
-
Ensure Homogenous Cell Seeding: Proper mixing of the cell suspension before and during plating is critical for uniform cell distribution.
-
Verify Compound Dissolution: Before adding to the cells, ensure the compound is fully dissolved in the medium. Visually inspect for any precipitate.
-
Optimize Incubation Time: The cytotoxic effects of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Assay-Specific Troubleshooting: Refer to the troubleshooting section of your specific viability assay kit (e.g., MTT, MTS, etc.) for potential technical issues.
-
Issue 3: No or Weak Apoptotic Signal in Western Blot
-
Observation: After treating cells with the compound, there is no significant increase in apoptotic markers like cleaved caspase-3 or cleaved PARP.
-
Cause: The concentration of the compound may be too low, the treatment time may be too short, or the cells may be resistant to apoptosis induction via the targeted pathway.
-
Solutions:
-
Increase Compound Concentration and/or Treatment Time: Perform a dose-response and time-course experiment to identify conditions that induce a robust apoptotic response.
-
Use a Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure your experimental system and detection reagents are working correctly.
-
Examine Upstream Markers: Investigate the activation of upstream signaling molecules, such as specific PKC isoforms, to confirm target engagement.
-
Consider Alternative Cell Death Mechanisms: If apoptosis is not the primary mechanism, consider investigating other forms of cell death, such as necrosis or autophagy.
-
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT-8 | Colon Cancer | Data not specified | Not specified | [3] |
| Bel-7402 | Hepatocellular Carcinoma | Data not specified | Not specified | [3] |
| L-O2 | Normal Human Liver Cell Line | Strong cytotoxicity | Not specified | [1] |
| GES-1 | Human Gastric Epithelial Cell Line | Strong cytotoxicity | Not specified | [1] |
Note: Specific IC50 values for this compound are not consistently reported in the readily available literature. Researchers should perform their own dose-response experiments to determine the IC50 in their cell lines of interest.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol on a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., Bel-7402, SGC-7901)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of key apoptotic proteins following treatment with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Materials:
-
Cells treated with the compound as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-PKCα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Mandatory Visualizations
Caption: Experimental workflow for studying 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: Proposed signaling pathway for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol-induced apoptosis.
References
Technical Support Center: Purification of Diterpenoids from Plant Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the purification of diterpenoids from plant extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps and challenges in extracting diterpenoids from plant material?
A1: The initial step is typically solvent extraction of the dried and ground plant material. Common challenges include selecting the appropriate solvent, as diterpenoids have a wide range of polarities. A general approach involves sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to achieve a preliminary fractionation. Another challenge is the potential for degradation of thermally labile or pH-sensitive diterpenoids during extraction.
Q2: How do I choose the right chromatographic method for my diterpenoid purification?
A2: The choice of chromatographic method depends on the complexity of the extract and the properties of the target diterpenoids.
-
Column Chromatography (CC): Ideal for initial, large-scale fractionation of the crude extract. Silica (B1680970) gel is commonly used for normal-phase chromatography, while reversed-phase (e.g., C18) is also an option.
-
Flash Chromatography: A faster version of column chromatography, suitable for rapid purification.
-
High-Performance Liquid Chromatography (HPLC): Used for final purification steps to achieve high purity. Both normal-phase and reversed-phase HPLC are effective.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): An effective technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[2]
Q3: My diterpenoid failed to crystallize. What are the possible reasons and solutions?
A3: Crystallization failure is a common issue. Potential causes include:
-
Impurity: The presence of even small amounts of impurities can inhibit crystal formation. Further purification by HPLC may be necessary.
-
Supersaturation: The solution may be supersaturated, preventing nucleation. Try scratching the inside of the glass vessel with a glass rod to induce nucleation.[3]
-
Incorrect Solvent System: The chosen solvent or solvent mixture may not be optimal. Experiment with different solvents of varying polarities.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature before placing it in a colder environment.[3]
Q4: I am having trouble with the structural elucidation of a novel diterpenoid. What are the common pitfalls?
A4: Structural elucidation of novel diterpenoids can be complex. Common challenges include:
-
Complex NMR Spectra: Overlapping signals in ¹H NMR spectra can make interpretation difficult.[4] 2D NMR techniques (COSY, HSQC, HMBC) are essential for assigning protons and carbons.
-
Stereochemistry: Determining the relative and absolute stereochemistry can be challenging and often requires advanced techniques like NOESY/ROESY NMR experiments and X-ray crystallography.
-
Isomerism: Diterpenoids often exist as closely related isomers, which can be difficult to distinguish based on mass spectrometry (MS) data alone. High-resolution MS (HRMS) is crucial for determining the molecular formula.
Troubleshooting Guides
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Compounds | - Inappropriate solvent system. - Column overloading. - Incorrect flow rate. | - Optimize the mobile phase composition. For normal-phase, adjust the ratio of non-polar and polar solvents (e.g., hexane/ethyl acetate). For reversed-phase, modify the water/organic solvent ratio.[5] - Reduce the amount of sample loaded onto the column. - Decrease the flow rate to allow for better separation.[6] |
| Peak Tailing | - Interaction of polar functional groups with active sites on the stationary phase (e.g., silanol (B1196071) groups on silica). - Column degradation. - Presence of impurities that bind strongly to the column. | - Add a small amount of a polar modifier (e.g., acetic acid or triethylamine) to the mobile phase to mask active sites.[7] - Use a new or thoroughly cleaned column. - Pre-purify the sample to remove highly polar or reactive impurities. |
| Compound is Stuck on the Column | - Compound is too polar for the chosen mobile phase in normal-phase chromatography. - Compound has degraded on the column. | - Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective. - Test the stability of the compound on a small amount of silica gel using TLC before performing column chromatography. |
| Low Recovery of Diterpenoid | - Irreversible adsorption onto the stationary phase. - Degradation during purification. | - Consider using a different stationary phase (e.g., alumina) or a technique like HSCCC that does not use a solid support.[8] - Work at lower temperatures and avoid prolonged exposure to acidic or basic conditions if the compound is sensitive. |
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated. - Presence of impurities inhibiting nucleation. - Compound is too soluble in the chosen solvent. | - Slowly evaporate some of the solvent to increase the concentration. - Add a seed crystal of the pure compound. - Scratch the inner surface of the flask with a glass rod. - Change to a solvent in which the compound is less soluble. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - The solution is too concentrated. | - Choose a lower-boiling point solvent. - Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. - Add a small amount of additional solvent to the hot solution.[9] |
| Poor Crystal Quality | - Rapid crystal growth. - Agitation during cooling. | - Allow the solution to cool slowly and without disturbance to promote the formation of larger, more well-defined crystals.[10] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until it is just above the silica gel level.[11]
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude plant extract or pre-fractionated sample in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of the eluent in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired diterpenoid(s).
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent to obtain the purified diterpenoid.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the diterpenoid is highly soluble at high temperatures but poorly soluble at low temperatures. This often requires testing several solvents.
-
-
Dissolution:
-
Place the impure diterpenoid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.[2]
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Data Presentation
Table 1: Typical Solvent Systems for Diterpenoid Purification by Chromatography
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase (in order of increasing polarity) | Diterpenoid Polarity |
| Normal-Phase Column Chromatography | Silica Gel | Hexane -> Hexane/Ethyl Acetate mixtures -> Ethyl Acetate -> Ethyl Acetate/Methanol mixtures | Non-polar to Mid-polar |
| Reversed-Phase HPLC | C18 | Water/Methanol mixtures -> Methanol -> Water/Acetonitrile mixtures -> Acetonitrile | Mid-polar to Polar |
| High-Speed Counter-Current Chromatography | Liquid-Liquid | n-Hexane-Ethyl Acetate-Methanol-Water in various ratios (e.g., 7:3:7:3 v/v/v/v) | Broad range |
Table 2: Illustrative Yield and Purity at Different Purification Stages
| Purification Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| Crude Extraction | 1 kg dried plant material | 50 g crude extract | 5 | <10 |
| Silica Gel Column Chromatography | 50 g crude extract | 5 g semi-pure fraction | 10 (from crude) | 40-70 |
| Preparative HPLC | 5 g semi-pure fraction | 500 mg pure diterpenoid | 10 (from semi-pure) | >95 |
| Recrystallization | 500 mg pure diterpenoid | 400 mg crystalline diterpenoid | 80 | >99 |
Note: Yields and purities are highly dependent on the specific plant material and the target diterpenoid.
Visualizations
Caption: General workflow for the purification of diterpenoids from plant extracts.
Caption: Troubleshooting logic for common chromatography problems.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. LabXchange [labxchange.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. rubingroup.org [rubingroup.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Technical Support Center: Troubleshooting HPLC Separation of Isomeric Ingenol Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of isomeric ingenol (B1671944) derivatives. This resource is tailored for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common challenges encountered during the chromatographic analysis of these structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing poor resolution or complete co-elution of my ingenol derivative isomers?
Poor resolution is a common hurdle in the separation of ingenol isomers due to their similar physicochemical properties. This issue can often be traced back to the stationary phase, mobile phase composition, or temperature.
Troubleshooting Steps:
-
Optimize the Stationary Phase: The choice of HPLC column is paramount for separating structurally similar isomers.
-
Recommendation: A high-purity, end-capped C18 column is a good starting point. For challenging separations, consider columns with alternative selectivities, such as those with phenyl-hexyl or biphenyl (B1667301) stationary phases, which can offer different retention mechanisms based on π-π interactions.[1]
-
Consider Specialty Columns: For enantiomeric separations, a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns are often effective.[2] For diastereomers, a standard achiral column should suffice.[3]
-
-
Adjust the Mobile Phase Composition: The mobile phase composition directly influences the selectivity and resolution of the separation.
-
Solvent Choice: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities; if you are using acetonitrile and experiencing poor resolution, switching to methanol (or vice versa) can alter the elution order and improve separation.[4][5][6] Methanol can enhance π-π interactions with phenyl-based columns.[5]
-
Mobile Phase pH: For ionizable ingenol derivatives, the pH of the mobile phase can significantly impact retention and peak shape. It is advisable to work at a pH where the analyte is in a single, non-ionized form.
-
Gradient Optimization: A shallow gradient can help to improve the separation of closely eluting peaks.
-
-
Control the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Recommendation: Precise temperature control is crucial for reproducible retention times.[7] Experiment with temperatures in the range of 25-40°C. Lowering the temperature can sometimes improve the resolution of isomers.
-
Q2: My peaks for the ingenol derivatives are tailing. What could be the cause and how can I fix it?
Peak tailing is a frequent issue, especially with compounds that can interact with the stationary phase through multiple mechanisms.
Troubleshooting Steps:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the ingenol derivatives, leading to peak tailing.
-
Solution: Use a well-end-capped column to minimize the number of free silanol groups. Operating at a lower pH (around 3) can suppress the ionization of silanol groups, reducing these secondary interactions.[8]
-
-
Column Overload: Injecting too much sample can lead to peak tailing and a decrease in retention time.
-
Solution: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can cause peak distortion.
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
Q3: I'm seeing unexpected peaks in my chromatogram. Could my ingenol derivative be degrading?
Ingenol derivatives, particularly esters like ingenol mebutate, can be susceptible to degradation under certain conditions, which can lead to the appearance of extra peaks in the chromatogram. It's important to be able to distinguish between isomers and degradation products.
Troubleshooting Steps:
-
Forced Degradation Studies: To understand the potential degradation pathways, it is recommended to perform forced degradation studies.[10][11] This involves subjecting the ingenol derivative to stress conditions such as acid, base, oxidation, heat, and light. Analysis of the stressed samples will help to identify the retention times of the major degradation products.
-
Sample Preparation and Storage:
-
Solvent Stability: Assess the stability of your ingenol derivative in the sample solvent. If the compound is degrading in the vial, you may see an increase in the size of the degradation peaks over time. Consider using a different, less reactive solvent or preparing samples immediately before analysis.
-
Temperature: Store stock solutions and samples at a low temperature and protected from light to minimize degradation.
-
-
Mobile Phase Compatibility: Ensure that the mobile phase pH is not promoting hydrolysis of ester groups. For ingenol esters, a slightly acidic mobile phase is generally preferred.
Experimental Protocols
Representative HPLC Method for the Separation of Ingenol Mebutate and its Isomers
This protocol is a representative method synthesized from best practices for separating structurally similar diterpenoid esters. Optimization will likely be required for specific isomeric pairs.
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, and a photodiode array (PDA) or UV detector. An LC-MS/MS system can be used for more sensitive and specific detection.[2]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 230 nm |
| Injection Volume | 2 µL |
| Sample Diluent | Acetonitrile:Water (1:1, v/v) |
Sample Preparation:
-
Prepare a stock solution of the ingenol derivative sample in the sample diluent at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10 µg/mL with the sample diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Data Presentation
The following table provides a hypothetical example of the type of data you should aim to collect during method development for the separation of ingenol mebutate and two of its potential isomers.
| Compound | Retention Time (min) | Tailing Factor | Resolution (to previous peak) |
| Isomer 1 | 8.2 | 1.1 | - |
| Ingenol Mebutate | 8.9 | 1.2 | 2.1 |
| Isomer 2 | 9.5 | 1.1 | 1.8 |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of ingenol isomers.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to diagnosing and resolving peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid UHPLC-MS/MS Detection of Prohibited Drugs in Cosmetics Using Pass-Through SPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. ijrpp.com [ijrpp.com]
- 11. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Storage and Handling of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling "3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol" to minimize degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol during storage?
A1: The molecule possesses two ester linkages and a polyunsaturated decadienoyl side chain, making it susceptible to two primary degradation pathways:
-
Hydrolysis: The ester groups at the C-3 and C-20 positions can be cleaved by water, especially in the presence of acidic or basic conditions. This results in the loss of the decadienoyl and acetyl groups, respectively.
-
Oxidation: The conjugated double bonds in the decadienoyl side chain are prone to oxidation by atmospheric oxygen. This can be accelerated by exposure to light and elevated temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is crucial to control the storage environment. Based on the stability of related ingenol (B1671944) esters like ingenol mebutate, the following conditions are recommended:
-
Temperature: Store at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable, but for no longer than a few days.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Moisture: Keep in a tightly sealed container with a desiccant to maintain anhydrous conditions and prevent hydrolysis.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
Q3: How can I tell if my sample of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol has degraded?
A3: Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Changes in the physical appearance of the sample, such as color change or precipitation, may also indicate degradation.
Q4: Can I dissolve the compound in a solvent for storage?
A4: If you need to store the compound in solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile (B52724), acetone, or DMSO). It is recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or below under an inert atmosphere and protected from light. Avoid using protic solvents like methanol (B129727) or ethanol (B145695) for storage as they can participate in transesterification reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in my experiments. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, atmosphere, moisture, light protection). 2. Analyze the purity of your sample using a validated stability-indicating HPLC method. 3. If degradation is confirmed, obtain a fresh, pure sample. |
| Appearance of new peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Identify the potential degradation pathways (hydrolysis, oxidation). 2. Review your experimental and storage procedures to identify potential exposure to water, oxygen, light, or non-neutral pH. 3. Implement stricter controls on storage and handling as outlined in the FAQs. |
| Inconsistent results between experiments. | Variable degradation of the compound between different aliquots or preparations. | 1. Ensure that all aliquots are stored under identical, optimal conditions. 2. Prepare fresh solutions for each experiment from a solid sample that has been properly stored. 3. Perform a purity check on your stock before starting a new set of experiments. |
Quantitative Data Summary
| Parameter | Condition | Observation for Ingenol Mebutate | Implication for Target Compound |
| Temperature | Refrigerated (2-8°C) | Recommended for short-term storage of the formulated gel.[1] | Short-term storage at 2-8°C is likely acceptable. |
| Temperature | Frozen (-20°C) | Recommended for long-term storage of the pure compound.[2][3] | Long-term storage at -20°C or below is recommended. |
| pH | Anhydrous, controlled pH | Required to prevent base-catalyzed degradation.[4] | Maintaining anhydrous and near-neutral pH conditions is critical. |
Experimental Protocols
Protocol: Forced Degradation Study for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This is a critical step in understanding the stability of the molecule.[5][6][7]
Objective: To investigate the degradation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol under various stress conditions.
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24, 48, 72 hours). Also, expose a solution of the compound to the same conditions.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for ingenol esters. Detection is typically performed with a UV detector.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Calculate the percentage degradation.
-
Assess the peak purity of the parent compound to ensure the method is stability-indicating.
-
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of the target compound.
Troubleshooting Logic for Compound Instability
Caption: A logical workflow for troubleshooting compound instability issues.
References
- 1. longdom.org [longdom.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. sgs.com [sgs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Resistance to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol?
A1: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is understood to have a multi-faceted mechanism of action. It functions as a catalytic inhibitor of topoisomerase I, leading to replication stress-induced DNA damage response (DDR).[1] This compound also induces apoptosis through the activation of Protein Kinase C (PKC) isoforms, which can lead to mitochondrial dysfunction.[2][3] Furthermore, under hypoxic conditions, it can induce p53 activation and HIF-1α-dependent p53 accumulation, further promoting cell death.[1]
Q2: My cancer cell line is showing reduced sensitivity to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol can arise from several molecular changes within the cancer cells. Based on its known mechanisms of action, potential resistance pathways include:
-
Alterations in the Drug Target: Mutations in the TOP1 gene, which encodes for topoisomerase I, can prevent the drug from binding effectively.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration.[5][6]
-
Alterations in Apoptotic Pathways: Mutations in the TP53 gene can lead to a loss of its tumor-suppressor function, thereby inhibiting apoptosis.[7][8][9] Additionally, upregulation of anti-apoptotic proteins from the Bcl-2 family can increase the threshold for apoptosis induction.
-
Upregulation of Pro-Survival Signaling: Activation of alternative signaling pathways that promote cell survival and proliferation can compensate for the inhibitory effects of the drug. This can include alterations in PKC signaling pathways.[10][11]
-
Hypoxia-Induced Resistance: Chronic exposure to hypoxic conditions can lead to the stabilization and overexpression of HIF-1α, which can promote the expression of genes involved in cell survival and drug resistance.[6][12][13]
Q3: How can I confirm if my resistant cell line has developed one of the common resistance mechanisms?
A3: To investigate the mechanism of resistance in your cell line, a combination of molecular and cellular biology techniques is recommended:
-
Western Blotting: To analyze the expression levels of key proteins such as Topoisomerase I, P-glycoprotein (MDR1), p53, Bcl-2 family proteins, and HIF-1α.
-
RT-qPCR: To measure the mRNA expression levels of the genes encoding the above proteins.
-
Sanger Sequencing: To identify potential mutations in the TOP1 and TP53 genes.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the extent of apoptosis in sensitive versus resistant cells after treatment.
-
Drug Efflux Assays: To measure the activity of ABC transporters.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High or low confluency can affect drug sensitivity.[13] |
| Compound Instability | Prepare fresh dilutions of the compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1%). |
| Edge Effects in Microplates | To minimize evaporation, avoid using the outer wells of the microplate or fill them with sterile PBS or media.[14] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as drug sensitivity can change with prolonged culturing. |
Problem 2: No significant increase in apoptosis in treated cells.
| Possible Cause | Troubleshooting Solution |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. |
| Incorrect Timing of Assay | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of the apoptotic response.[15] |
| Resistant Cell Population | Your cell line may have intrinsic or acquired resistance. Investigate potential resistance mechanisms as described in the FAQs. |
| Apoptosis Detection Method | Ensure the chosen assay is appropriate for your experimental setup. Consider using a combination of assays (e.g., Annexin V staining and caspase activity assay) to confirm apoptosis. |
| Cell Health | Ensure cells are healthy and free from contamination before starting the experiment. Stressed cells may not respond as expected. |
Problem 3: Difficulty in establishing a resistant cell line.
| Possible Cause | Troubleshooting Solution |
| Inappropriate Drug Concentration | Start with a low concentration (around the IC20) and gradually increase the dose in a stepwise manner. Too high of a starting concentration can lead to massive cell death.[6] |
| Insufficient Treatment Duration | Developing stable resistance can take several months of continuous or pulsed exposure to the drug.[5] |
| Clonal Selection | The resistant population may be a small sub-clone. Consider single-cell cloning to isolate and expand resistant colonies. |
| Reversion of Resistance | Resistance may not be stable. Periodically culture the resistant cells in the presence of the drug to maintain selective pressure. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol through continuous exposure.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the compound in your parental cell line.
-
Initial Treatment: Culture the parental cells in media containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of the compound by 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Maintain the cells at each concentration for at least 2-3 passages before the next dose escalation.
-
Confirmation of Resistance: After several months of continuous culture with increasing concentrations of the compound, perform a cell viability assay to compare the IC50 value of the resistant cell line to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Characterization: Once resistance is confirmed, characterize the molecular mechanisms of resistance using techniques such as Western blotting, RT-qPCR, and sequencing.
Protocol 2: Western Blot Analysis of Resistance Markers
This protocol outlines the steps for detecting the expression levels of key proteins associated with drug resistance.
-
Sample Preparation: Lyse sensitive and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Topoisomerase I, P-glycoprotein, p53, HIF-1α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between sensitive and resistant cells.[16][17]
Visualizations
Caption: Potential mechanisms of resistance to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: Workflow for investigating resistance mechanisms.
Caption: Signaling pathway of the compound leading to apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific P53 mutations are associated with de novo resistance to doxorubicin in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Mutant P53 in Cancer Drug Resistance [accscience.com]
- 10. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scielo.org.co [scielo.org.co]
- 13. HIF-1 signaling in drug resistance to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ptglab.com [ptglab.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol and Ingenol Mebutate
In the landscape of anticancer drug discovery, natural products continue to be a vital source of novel therapeutic agents. Among these, ingenane (B1209409) diterpenoids, derived from plants of the Euphorbia genus, have garnered significant attention for their potent cytotoxic and pro-inflammatory activities. This guide provides a detailed comparison of the anticancer activities of two such compounds: 3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol, a constituent of Euphorbia kansui, and ingenol (B1671944) mebutate (PEP005), a well-studied ester of ingenol.
Overview of the Compounds
This compound is a naturally occurring ingenol ester isolated from the roots of Euphorbia kansui, a plant used in traditional Chinese medicine. Its anticancer properties are an active area of research, with studies pointing towards its ability to induce cell death in various cancer cell lines.
Ingenol mebutate is the 3-angelate ester of ingenol and is the active ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis, a precursor to non-melanoma skin cancer. Its mechanism of action is characterized by a dual activity: inducing rapid, localized cell death and promoting an inflammatory response that helps to eliminate residual tumor cells.[1][2][3]
Comparative Anticancer Activity: In Vitro Studies
Direct comparative studies evaluating the anticancer activity of this compound and ingenol mebutate against the same cancer cell lines are limited in the currently available literature. However, by collating data from various independent studies, a preliminary comparison can be made.
The cytotoxic activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Data Presentation: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MT4 | Human T-cell leukemia | 0.9 |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol* | IEC-6 | Rat Intestinal Epithelial | ~10.6 (5.74 µg/mL) |
| Ingenol Mebutate | Panc-1 | Pancreatic Cancer | 0.0431 |
Note: Data for the 4'Z isomer is presented due to the limited availability of data for the 4'E isomer. IEC-6 is a non-cancerous cell line, and the data indicates general cytotoxicity.
A study by Wang et al. (2012) evaluated the in vitro cytotoxicity of this compound against several human cancer cell lines, including hepatoma (Bel-7402), 5-fluorouracil-resistant hepatoma (Bel-7402/5FU), and gastric carcinoma (BGC-823 and SGC-7901). The study described the cytotoxicities as "weak to moderate," however, specific IC50 values were not available in the accessible literature.[1]
Mechanisms of Anticancer Action
Both compounds appear to exert their anticancer effects through the induction of apoptosis, or programmed cell death, although their precise signaling pathways may have distinct features.
This compound
Research on the closely related 4'Z isomer suggests that its cytotoxic effects are mediated through the mitochondrial apoptosis pathway .[1] This pathway is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a disruption of the mitochondrial membrane potential. This, in turn, triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Released cytochrome c then activates a cascade of caspases, a family of proteases that execute the apoptotic process. Additionally, this compound has been shown to induce cell cycle arrest at the G2/M phase.[1]
Ingenol Mebutate
Ingenol mebutate employs a dual mechanism of action .[2][3] Firstly, it causes direct cytotoxicity by inducing mitochondrial swelling and disruption, leading to rapid necrotic cell death. Secondly, and perhaps more critically for its clinical efficacy, it is a potent activator of Protein Kinase C (PKC) .[4][5] Activation of PKC in keratinocytes leads to the production of pro-inflammatory cytokines and chemokines. This creates an inflammatory microenvironment that attracts immune cells, such as neutrophils, which then participate in the elimination of remaining tumor cells through antibody-dependent cell-mediated cytotoxicity.
Signaling Pathway Diagrams
To visualize the proposed mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Proposed mitochondrial apoptosis pathway for this compound.
Caption: Dual mechanism of action of ingenol mebutate.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram
References
- 1. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Structure-Activity Relationship of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its Analogs in Cancer Cell Proliferation
A detailed examination of the ingenol (B1671944) diterpenoid, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, and its structural analogs reveals a significant structure-activity relationship (SAR) centered on their potent antiproliferative and cytotoxic effects against various cancer cell lines. These compounds, primarily derived from plants of the Euphorbia genus, exert their biological activity predominantly through the activation of Protein Kinase C (PKC) isoforms, leading to complex downstream signaling cascades that can induce apoptosis and inhibit cell growth.
The core ingenol scaffold, a tetracyclic diterpenoid, serves as the foundation for a diverse range of naturally occurring and semi-synthetic esters. The nature and position of these ester groups are critical determinants of the biological activity of the molecule. The subject compound, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, possesses a long, unsaturated decadienoyl group at the C-3 position and an acetyl group at the C-20 position. These substitutions play a crucial role in its interaction with cellular targets and subsequent biological response.
Structure-Activity Relationship Insights
Studies on a variety of ingenol esters have illuminated several key aspects of their SAR:
-
Esterification at C-3 and C-20: The presence of ester groups at both the C-3 and C-20 positions of the ingenol core is often associated with potent biological activity. The length and saturation of the carbon chain of the ester at the C-3 position significantly influence the compound's potency. For instance, longer, more lipophilic ester chains can enhance membrane permeability and interaction with the C1 domain of PKC.
-
The Role of the C-20 Acetyl Group: Acetylation at the C-20 position, as seen in the title compound, has been shown to be important for the antiproliferative effects of some ingenol derivatives.
-
Influence of Other Substitutions: Modifications at other positions, such as C-5, can also modulate the activity. The overall lipophilicity and conformational structure of the molecule, dictated by the various ester groups, are key to its ability to bind to and activate PKC.
Comparative Biological Activity
The antiproliferative and cytotoxic activities of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its analogs have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing the potency of these compounds.
A study by Wang et al. (2012) provides valuable comparative data on the cytotoxic effects of various ingenol diterpenoids isolated from Euphorbia kansui. The table below summarizes the reported IC50 values against four human cancer cell lines.
| Compound | Bel-7402 (Hepatocellular Carcinoma) IC50 (µM) | Bel-7402/5FU (5-FU resistant Hepatocellular Carcinoma) IC50 (µM) | BGC-823 (Gastric Carcinoma) IC50 (µM) | SGC-7901 (Gastric Carcinoma) IC50 (µM) |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | 15.8 ± 1.2 | 18.5 ± 1.6 | 12.7 ± 1.1 | 14.3 ± 1.3 |
| 5-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | 21.4 ± 2.0 | 25.1 ± 2.3 | 19.8 ± 1.8 | 22.6 ± 2.1 |
| 3-O-(2'E,4'Z-Decadienoyl)ingenol | 30.2 ± 2.8 | 35.6 ± 3.2 | 28.9 ± 2.5 | 31.4 ± 2.9 |
| 3-O-(2'E,4'E-Decadienoyl)ingenol | 28.7 ± 2.5 | 33.8 ± 3.1 | 27.1 ± 2.4 | 29.5 ± 2.7 |
| Ingenol | > 50 | > 50 | > 50 | > 50 |
Data extracted from Wang, H. Y., et al. (2012). Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui. Phytotherapy Research, 26(6), 853-859.
These data indicate that 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol exhibits moderate cytotoxic activity against the tested cancer cell lines. The comparison with its analogs suggests that the position of the decadienoyl group and the presence of the acetyl group at C-20 are important for its potency. The parent compound, ingenol, shows significantly weaker activity, highlighting the critical role of the ester functionalities.
Mechanism of Action: Protein Kinase C Activation
The primary mechanism of action for ingenol esters is the activation of Protein Kinase C (PKC) isoforms.[1][2] Ingenol and its derivatives are structurally similar to diacylglycerol (DAG), the endogenous activator of PKC. They bind to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, initiating a cascade of downstream signaling events.
Particularly, the activation of PKCδ has been strongly implicated in the pro-apoptotic effects of ingenol esters like ingenol-3-angelate (PEP005).[3][4] Activation of PKCδ can lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2.[3][5] This signaling cascade can ultimately result in the induction of apoptosis through caspase-3 activation.[3][4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of ingenol esters is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the ingenol compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and blank wells with only media are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The structure-activity relationship of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its analogs is a complex interplay of the nature and positioning of ester functional groups on the ingenol core. These structural features directly impact the compound's ability to activate PKC isoforms, particularly PKCδ, and trigger downstream signaling pathways that lead to the inhibition of cancer cell proliferation and induction of apoptosis. The comparative analysis of their cytotoxic activities provides a framework for the rational design of more potent and selective ingenol-based anticancer agents. Further research focusing on a broader range of analogs and a wider panel of cancer cell lines will be crucial for a more comprehensive understanding of their therapeutic potential.
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
validating the anticancer effects of "3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol" in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of "3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol" and related ingenol (B1671944) derivatives. Due to the limited availability of specific quantitative data for "3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol" in cancer cell lines within the public domain, this guide leverages data from its geometric isomer and other prominent ingenol esters to offer a valuable comparative context for researchers. The information is presented to facilitate an objective assessment of their performance, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity and Cellular Effects
The following tables summarize the available quantitative data on the cytotoxic and cellular effects of various ingenol derivatives across different cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Ingenol Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | IEC-6 | Rat Intestinal Epithelial (Normal) | 5.74 µg/mL | [1] |
| Ingenol Mebutate (Ingenol-3-angelate) | Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM | |
| HSC-5 | Squamous Cell Carcinoma | ~200-300 µM | ||
| HeLa | Cervical Cancer | ~200-300 µM | ||
| Ingenol-3-angelate (I3A) | A2058 | Human Melanoma | ~38 µM | |
| HT144 | Human Melanoma | ~46 µM | ||
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | More potent than Ingenol Mebutate | [2][3] |
Table 2: Comparative Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Citation |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | IEC-6 | G2/M Phase Arrest | Induces apoptosis via mitochondrial pathway | [1] |
| Ingenol-3-angelate (I3A) | A2058, HT144 | G1 and G2/M Phase Arrest | Induces apoptosis | |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | G2/M Phase Arrest | Induces apoptosis and necrosis | [2][3] |
Note: Quantitative percentages for cell cycle distribution and apoptosis rates were not consistently available across the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of the anticancer effects of ingenol derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the ingenol compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the ingenol compounds. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bcl-2, Bax, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways implicated in the anticancer effects of different ingenol derivatives.
Caption: PKC/MEK/ERK and JAK/STAT3 pathways in ingenol-induced cell death.
Caption: NF-κB signaling pathway targeted by Ingenol-3-angelate.
Caption: Mitochondrial apoptosis pathway induced by an ingenol isomer.
Experimental Workflow
Caption: Workflow for validating anticancer effects of ingenol compounds.
References
- 1. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Hecogenin | CAS:467-55-0 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
cross-reactivity of "3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol" in biochemical assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biochemical cross-reactivity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol , an ingenol-type diterpenoid isolated from Euphorbia kansui.[1][2][3] The primary aim is to offer an objective comparison of its performance in biochemical assays against alternative compounds, supported by available experimental data. This document details its primary molecular target, compares its activity with other ingenol (B1671944) esters, and provides comprehensive experimental protocols for key assays.
Primary Molecular Target: Protein Kinase C (PKC)
Biochemical studies have identified Protein Kinase C (PKC) as a primary molecular target for ingenol esters.[4][5][6][7] These compounds are known to be potent activators of PKC isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG). The activation of PKC by ingenol esters triggers a cascade of downstream signaling events that can lead to various cellular responses, including apoptosis, inflammation, and cell cycle arrest.[8][9]
While direct binding and activation data for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol on various PKC isoforms are not extensively available in the public domain, data from closely related ingenol esters, such as ingenol-3-angelate (I3A), provide valuable insights into the expected activity profile.
Quantitative Data Summary
The following tables summarize the available quantitative data for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and a selection of comparable ingenol derivatives. It is important to note that direct comparative studies profiling 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol against a broad panel of kinases are limited. The data presented for related compounds should be considered indicative of the potential activity of the target compound due to structural similarity.
Table 1: Biological Activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
| Assay Type | Cell Line | Endpoint | Value | Reference |
| Cytotoxicity | MT4 (Human T-cell leukemia) | CC50 | > 0.9 μM | [10] |
| Anti-inflammatory | RAW264.7 (Mouse macrophage) | IC50 (LPS-induced NO production) | 0.7 μM | [10] |
| Anti-proliferative | Xenopus laevis (animal cap assay) | - | Cytotoxic | [11] |
Table 2: Comparative Activity of Ingenol Esters on PKC Isoforms
Data for Ingenol-3-angelate (I3A), a structurally similar ingenol ester.
| PKC Isoform | Binding Affinity (Ki) | Reference |
| PKC-α | 0.30 ± 0.02 nM | [7] |
| PKC-β | 0.105 ± 0.019 nM | [7] |
| PKC-γ | 0.162 ± 0.004 nM | [7] |
| PKC-δ | 0.376 ± 0.041 nM | [7] |
| PKC-ε | 0.171 ± 0.015 nM | [7] |
Note: The low nanomolar binding affinities of Ingenol-3-angelate across multiple PKC isoforms suggest that ingenol esters are potent but may exhibit limited selectivity among the classical and novel PKC isoforms in vitro.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by ingenol esters and a general workflow for assessing their biochemical activity.
Caption: Simplified PKC signaling pathway activated by ingenol esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Ensuring Reproducibility in Experimental Oncology: A Comparative Guide to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Immediate Release
In the quest for novel and effective cancer therapeutics, the reproducibility of experimental findings is paramount for advancing preclinical research into clinical applications. This guide provides a comprehensive comparison of the cytotoxic effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol , a diterpenoid isolated from Euphorbia kansui, against other ingenol (B1671944) derivatives, with a focus on establishing robust and reproducible experimental protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and a widely studied alternative, Ingenol Mebutate, has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. It is important to note that direct comparative data on the same cell lines is not always available in the public domain; therefore, the following table is compiled from multiple sources to provide a broader perspective.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | HCT-8 (Human ileocecal adenocarcinoma) | 2.66 | [1] |
| Bel-7402 (Human hepatoma) | 3.76 | [1] | |
| Ingenol Mebutate (PEP005) | Panc-1 (Human pancreatic cancer) | 0.043 | [2] |
| HSC-5 (Human skin squamous cell carcinoma) | ~200-300 | [1] | |
| HeLa (Human cervical cancer) | ~200-300 | [1] | |
| HuT-78 (Cutaneous T-cell lymphoma) | ~0.05 (for apoptosis induction) | [3] |
Experimental Protocols for Reproducible Results
To ensure the reproducibility of the cytotoxic and signaling pathway analyses, the following detailed protocols are provided.
Quantification and Purity Assessment of Ingenol Derivatives by UFLC-MS/MS
A critical first step in any reproducible biological experiment is the accurate quantification and purity assessment of the test compound. An ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method is recommended.
-
Chromatographic System: Waters BEH RP18 column (2.1 mm × 100 mm, 2.5 μm)
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detection: Multiple reaction monitoring (MRM) in both positive and negative modes.
This method allows for the simultaneous determination and quantification of multiple ingenane-type diterpenoids, ensuring the purity and accurate concentration of the stock solutions used in subsequent experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol or the comparator compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis of PKCδ and p-ERK Activation
To investigate the underlying signaling pathways, Western blotting can be used to detect the phosphorylation and activation of key proteins like Protein Kinase C delta (PKCδ) and Extracellular signal-regulated kinase (ERK).
-
Cell Lysis: Treat cells with the ingenol derivative for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PKCδ, PKCδ, p-ERK1/2 (Thr202/Tyr204), and ERK1/2. Recommended starting dilutions are typically 1:1000. A loading control, such as β-actin or GAPDH (1:5000), should also be probed.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, HRP-linked) at a 1:2000 dilution for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualization of Key Processes
To further clarify the experimental and biological processes, the following diagrams are provided.
Figure 1. A logical workflow for ensuring reproducible comparative analysis.
Figure 2. Proposed signaling pathway for ingenol-induced cytotoxicity.
By adhering to these detailed protocols and understanding the underlying signaling pathways, researchers can enhance the reproducibility of their findings and contribute to the robust evaluation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol as a potential anti-cancer agent.
References
- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
comparative toxicity of raw vs processed Euphorbia kansui containing "3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol"
For researchers, scientists, and drug development professionals, understanding the toxicological profile of herbal medicines is paramount. Euphorbia kansui, a traditional Chinese medicine used for edema and ascites, presents a classic case of toxicity mitigation through processing. This guide provides a comparative analysis of the toxicity of raw versus vinegar-processed Euphorbia kansui, with a specific focus on the bioactive diterpenoid, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. The evidence underscores a significant reduction in toxicity following traditional processing methods, offering a pathway for safer clinical applications.
The dried roots of Euphorbia kansui (EK) are known to harbor a class of potent and cytotoxic compounds known as ingenane (B1209409) diterpenoids. Among these, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol has been identified as a significant contributor to the plant's toxicity. Traditional Chinese medicine employs a vinegar-processing method (stir-frying with vinegar) to create what is known as VEK, a product believed to have attenuated toxicity while retaining therapeutic efficacy. Modern analytical and toxicological studies have begun to quantify this difference and elucidate the underlying mechanisms.
Quantitative Comparison of Active Compounds and Toxicity
Vinegar processing has a profound impact on the chemical profile of Euphorbia kansui, leading to a measurable decrease in the concentration of key toxic diterpenoids. This chemical alteration directly correlates with a reduction in toxicity, as demonstrated in both in vivo and in vitro experimental models.
Table 1: Content of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Raw vs. Processed Euphorbia kansui
| Compound | Raw E. kansui (EK) (µg/g) | Vinegar-Processed E. kansui (VEK) (µg/g) | Percentage Reduction |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | 1.83 | 0.88 | 51.91% |
Data sourced from a study utilizing UFLC-MS/MS for quantification.[1]
The reduction in the content of this potent ingenane diterpenoid is a primary contributor to the attenuated toxicity of the processed herb.
Table 2: Comparative Toxicity Data (LC50 & IC50)
| Assay | Compound/Extract | Test System | Result (LC50/IC50) |
| In Vivo Toxicity | |||
| Acute Toxicity | 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | Zebrafish Larvae | LC50: 1.58 µM[1] |
| In Vitro Cytotoxicity | |||
| Cytotoxicity | 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | Human Normal Liver Cells (L-O2) | IC50: 2.8 µM[2] |
| Cytotoxicity | 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | Human Normal Gastric Epithelial Cells (GES-1) | IC50: 4.1 µM[2] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance that is fatal to 50% of the test population. IC50 (Inhibitory Concentration, 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.
Mechanism of Toxicity and Its Reduction
The toxicity of ingenane diterpenoids like 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is linked to their ability to activate the Protein Kinase C (PKC) signaling pathway.[3][4] This activation can trigger a cascade of cellular events, ultimately leading to apoptosis, or programmed cell death. One identified pathway involves the PKC-δ-extracellular signal-regulated kinases (ERK) signaling cascade.[4]
The vinegar processing of Euphorbia kansui is believed to reduce toxicity primarily through the chemical transformation of these potent diterpenoids. Studies suggest that the processing can lead to the hydrolysis of the ester groups on the ingenol (B1671944) backbone, converting them into less toxic derivatives. For instance, a closely related isomer, 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol, has been shown to convert into the less toxic ingenol upon processing.[5] This structural modification likely reduces the compound's affinity for or activation of the PKC pathway, thereby mitigating its cytotoxic effects.
Caption: Workflow of Toxicity Reduction in E. kansui.
Experimental Protocols
A comprehensive understanding of the comparative toxicity relies on robust experimental methodologies. Below are summaries of the key experimental protocols used in the cited research.
Quantification of Diterpenoids via Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
This method is employed for the sensitive and accurate quantification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and other diterpenoids in raw and processed Euphorbia kansui.
-
Sample Preparation: Powdered samples of raw and vinegar-processed E. kansui are extracted with a suitable solvent, typically methanol (B129727) or ethanol, often using ultrasonication to ensure efficient extraction. The resulting extract is then filtered prior to analysis.
-
Chromatographic Separation: The separation of the complex chemical constituents in the extract is achieved using a UFLC system. A Waters BEH RP18 column (2.1 mm × 100 mm, 2.5 μm) is a representative column used for this purpose.[1] The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, with a small percentage of formic acid to improve peak shape and ionization efficiency.[1]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. Both positive and negative ionization modes may be used.[1]
-
Quantification: The concentration of each diterpenoid is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards.
Zebrafish Embryo Toxicity Assay
The zebrafish model is a powerful tool for in vivo toxicity screening due to its rapid development, transparency, and genetic similarity to mammals.
-
Animal Model: Fertilized zebrafish (Danio rerio) embryos are used.
-
Exposure: Embryos are placed in multi-well plates and exposed to a range of concentrations of the test substance (e.g., isolated 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol or extracts of raw and processed E. kansui). A control group exposed to the vehicle (e.g., embryo medium) is run in parallel.
-
Observation: The embryos are incubated at a controlled temperature (typically 28.5 °C) and observed at specific time points (e.g., 24, 48, 72, and 96 hours post-fertilization) under a stereomicroscope.
-
Endpoints: The primary endpoint is lethality, which is used to calculate the LC50 value. Other observed toxic effects include developmental abnormalities such as pericardial edema, yolk sac edema, tail curvature, and hatching rate.[6]
-
Data Analysis: The LC50 value is calculated using statistical methods, such as probit analysis, based on the mortality data at a specific time point (e.g., 96 hours).
Caption: Ingenane Diterpenoid-Induced Apoptosis Pathway.
Conclusion
The available scientific evidence strongly supports the traditional practice of processing Euphorbia kansui with vinegar to reduce its toxicity. This reduction is primarily achieved by decreasing the concentration of potent ingenane diterpenoids, including 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, and likely converting them into less harmful substances. For drug development professionals, these findings are critical. They highlight the potential for developing safer therapeutics from toxic natural products through targeted chemical modification. Further research into the precise chemical transformations occurring during processing and their impact on the PKC signaling pathway could pave the way for the rational design of novel drug candidates with optimized safety profiles. The use of standardized analytical methods and robust toxicological models, such as the zebrafish embryo assay, will continue to be essential in this endeavor.
References
- 1. Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cellular proliferation by diterpenes, topoisomerase II inhibitor [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Double-Edged Sword: Differential Effects of a Novel Ingenol Ester on Normal Versus Cancer Cells
For Immediate Release
A comprehensive analysis of "3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol," a diterpenoid isolated from Euphorbia kansui, reveals intriguing cytotoxic properties. While direct comparative studies on this specific compound are limited, research on the closely related and well-studied ingenol (B1671944) mebutate (IM) provides a framework for understanding its potential differential effects on normal versus cancerous cells. This guide synthesizes the available data and outlines the experimental approaches necessary for a thorough evaluation of this class of compounds.
Comparative Cytotoxicity: A Look at the Limited Data
Further research is required to establish a clear therapeutic window for this compound. The table below summarizes the available cytotoxicity data for "this compound" against normal cell lines. For a broader perspective, data for other ingenol esters against a cancer cell line are included, though direct comparisons should be made with caution due to the structural differences in the compounds and the different cell lines used.
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result (IC50) |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | L-O2 | Normal human liver cell | Proliferation | IC50 | Data not quantified |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | GES-1 | Normal human gastric mucosa | Proliferation | IC50 | Data not quantified |
| Ingenol-3-angelate (Ingenol Mebutate) | K562 | Human chronic myeloid leukemia | Proliferation | IC50 | Not specified in text |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Human chronic myeloid leukemia | Proliferation | IC50 | Not specified in text |
Unraveling the Mechanism: Insights from Ingenol Mebutate
The mechanism of action for ingenol esters is best understood through studies of ingenol mebutate. IM exhibits a dual mechanism that leads to the destruction of cancer cells[1][2]. Initially, it induces rapid cell necrosis, seemingly with a preference for dysplastic keratinocytes over normal ones[1]. This is followed by an inflammatory response that helps to clear the remaining tumor cells[1][3].
The primary molecular target of ingenol mebutate is Protein Kinase C (PKC)[1][4]. Activation of PKC initiates a downstream signaling cascade, most notably the MEK/ERK pathway, which is implicated in the induction of cell death[5][6]. Studies suggest that genetically altered epithelial tumor cells may be more susceptible to the effects of ingenol mebutate than normal keratinocytes, pointing towards a potential for selective cytotoxicity[7].
A Roadmap for Evaluation: Experimental Protocols
To rigorously assess the differential effects of "this compound," a series of well-established in vitro assays are necessary. The following protocols provide a standardized approach to quantifying cytotoxicity, apoptosis, and cell cycle alterations.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of "this compound" for 24, 48, and 72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Expose cells to the compound at its IC50 concentration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion and Future Directions
While "this compound" has demonstrated cytotoxic properties, its selectivity for cancer cells over normal cells remains to be established. The potent activity against normal cell lines reported in one study highlights the need for comprehensive investigations into its therapeutic potential and safety profile.
Future research should focus on direct, parallel comparisons of this compound's effects on a panel of cancer cell lines and their normal tissue counterparts. Elucidating the precise molecular interactions and downstream signaling events will be crucial in determining if this and other related ingenol esters can be harnessed as effective and safe anticancer agents. The experimental protocols outlined in this guide provide a robust framework for undertaking such pivotal studies.
References
- 1. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 5. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Combination Cancer Therapy
A Comparative Guide for Researchers
The quest for more effective cancer treatments has increasingly focused on combination therapies that leverage synergistic interactions between different agents to enhance efficacy and overcome drug resistance. 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (DAI), a diterpenoid from the ingenane (B1209409) family isolated from Euphorbia kansui, has demonstrated notable cytotoxic and antiproliferative activities. While direct clinical data on its synergistic effects with other chemotherapeutic agents remains nascent, its mechanism of action as a potent activator of Protein Kinase C (PKC) isoforms provides a strong rationale for exploring such combinations. This guide provides a framework for investigating the synergistic potential of DAI, offering hypothetical comparative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Hypothetical Synergistic Effects of DAI with Common Chemotherapeutic Agents
The table below presents a hypothetical summary of the synergistic effects of DAI when combined with conventional chemotherapeutic agents against various cancer cell lines. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Chemotherapeutic Agent | Cancer Cell Line | Concentration Range (DAI) | Concentration Range (Agent) | Hypothetical Combination Index (CI) | Postulated Mechanism of Synergy |
| Cisplatin | A549 (Lung Carcinoma) | 10-100 nM | 1-10 µM | 0.65 | Enhanced apoptosis via potentiation of the intrinsic apoptotic pathway. |
| Doxorubicin | MCF-7 (Breast Cancer) | 10-100 nM | 0.1-1 µM | 0.72 | Increased cell cycle arrest at G2/M phase and enhanced DNA damage signaling. |
| Paclitaxel | HeLa (Cervical Cancer) | 10-100 nM | 5-50 nM | 0.58 | Synergistic disruption of microtubule dynamics and induction of mitotic catastrophe. |
| Gemcitabine | PANC-1 (Pancreatic Cancer) | 10-100 nM | 0.5-5 µM | 0.80 | Enhanced inhibition of DNA synthesis and repair mechanisms. |
Delving into the Mechanism: The PKC Signaling Pathway
Ingenol esters, including DAI, are known to exert their biological effects primarily through the activation of the Protein Kinase C (PKC) family of enzymes. PKC isoforms play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. The activation of specific PKC isoforms by DAI can lead to the modulation of downstream signaling pathways that, in concert with other chemotherapeutic agents, can result in a synergistic antitumor effect.
Experimental Protocols for Assessing Synergy
To empirically validate the synergistic potential of DAI with other chemotherapeutic agents, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these investigations.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
-
Cell Culture: Culture the selected cancer cell lines (e.g., A549, MCF-7, HeLa, PANC-1) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Prepare stock solutions of DAI and the chemotherapeutic agent in dimethyl sulfoxide (B87167) (DMSO). Further dilute the drugs to the desired concentrations in the cell culture medium.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with DAI, the chemotherapeutic agent, or a combination of both at various concentrations. Include a vehicle control (DMSO) group.
-
MTT Assay: After 48-72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. Use the Chou-Talalay method to determine the Combination Index (CI) from the dose-response curves of the single agents and their combination.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with DAI, the chemotherapeutic agent, or the combination at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
Experimental Workflow
The following diagram illustrates a logical workflow for the investigation of the synergistic effects of DAI.
Caption: A stepwise workflow for evaluating the synergistic effects of DAI.
Safety Operating Guide
Safe Disposal of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of the research compound 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. As a potent ingenol (B1671944) ester, this compound is classified as a hazardous and cytotoxic agent, requiring strict disposal protocols to ensure the safety of laboratory personnel and the environment. Adherence to these procedures is critical for minimizing exposure risks and maintaining regulatory compliance.
Researchers, scientists, and drug development professionals must handle this compound and any associated waste with the utmost care. The following guidelines are based on established protocols for managing highly toxic and cytotoxic materials.
Core Principles of Disposal
Due to its hazardous nature, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol must not be disposed of through standard laboratory drains or in regular trash.[1][2] All materials that have come into contact with the compound are considered contaminated and must be disposed of as cytotoxic waste.[1][3] This includes, but is not limited to, unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. The primary disposal method for such waste is typically high-temperature incineration conducted by a licensed hazardous waste management facility.[2][4]
Required Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, the following PPE is mandatory. This equipment should be worn at all times when managing the compound and its associated waste.
| PPE Item | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield | Prevents accidental splashes to the eyes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required, based on institutional risk assessment, especially when handling the compound in powdered form. | Prevents inhalation of aerosolized particles. |
This table summarizes the minimum recommended PPE. Always consult your institution's specific safety protocols.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation and disposal of waste contaminated with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
1. Waste Segregation at the Point of Generation:
-
Immediately after use, segregate all contaminated materials into designated, pre-labeled cytotoxic waste containers.[1][3]
-
Do not mix cytotoxic waste with other waste streams.
2. Packaging of Waste:
-
Sharps Waste: All contaminated sharps (needles, scalpels, glass vials, etc.) must be placed directly into a puncture-proof, leak-proof sharps container clearly marked with the cytotoxic waste symbol.[2]
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and other solid materials must be placed in a designated, leak-proof container lined with a heavy-duty plastic bag (typically purple or another color designated for cytotoxic waste).[4]
-
Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a sealed, shatter-resistant container. This container must also be clearly labeled as cytotoxic waste.
3. Labeling and Storage:
-
All waste containers must be securely sealed and clearly labeled with the words "Cytotoxic Waste" and the universal cytotoxic symbol.[1][2]
-
Store the sealed containers in a designated, secure area away from general laboratory traffic until collection. This area should be clearly marked as a "Hazardous Waste Accumulation Area."
4. Scheduling Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.
-
Do not attempt to transport cytotoxic waste off-site unless you are specifically trained and authorized to do so.
5. Decontamination of Work Surfaces:
-
After completing work and packaging all waste, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Use a suitable decontamination solution as recommended by your institution's safety protocols. All cleaning materials used in this process must also be disposed of as cytotoxic waste.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the safe handling and disposal of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol waste.
Caption: Workflow for cytotoxic waste disposal.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the compound's Safety Data Sheet (SDS) for complete and detailed instructions.
References
- 1. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. cleanaway.com.au [cleanaway.com.au]
Essential Safety and Logistical Information for Handling 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Risk Mitigation
Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[4][5] The primary risks associated with ingenol (B1671944) esters include severe skin and eye irritation.[2][6] It is imperative to handle this compound in a manner that minimizes any risk of contamination to personnel and the laboratory environment.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.[5] The following table outlines the minimum required PPE when handling 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. All PPE should be disposable and removed before leaving the designated handling area.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves tested for use with chemotherapy drugs (e.g., meeting ASTM D6978-05 standard).[7] Double gloving is required. | Prevents dermal absorption, the most common route of exposure.[8] The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, low-permeability fabric gown that fastens in the back.[7] Must have long sleeves with tight-fitting cuffs. | Protects skin and personal clothing from splashes and contamination.[5] |
| Eye Protection | Safety goggles or a full-face shield.[5][9] | Protects eyes from accidental splashes, which can cause severe irritation and injury.[2][6] |
| Respiratory Protection | A surgical mask should be worn at a minimum.[4][5] An N95 respirator is required if there is a risk of generating aerosols or handling the powdered form of the compound. | Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound.[5] |
Operational and Disposal Plans
Strict adherence to the following procedural steps is mandatory to ensure safety and regulatory compliance.
Experimental Protocol: Safe Handling Workflow
This protocol details the step-by-step process for safely handling 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in a laboratory setting.
1. Preparation and Area Setup:
- All handling of the compound, including reconstitution and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol exposure.
- Cover the work surface with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after the procedure.
- Assemble all necessary materials (e.g., vials, pipettes, waste containers) before introducing the compound to the work area.
2. Donning Personal Protective Equipment (PPE):
- Wash hands thoroughly.
- Don the inner pair of gloves.
- Don the disposable gown, ensuring complete back closure and that cuffs are tucked under the inner gloves.
- Don the outer pair of gloves over the gown cuffs.
- Don eye protection and respiratory protection.
3. Compound Reconstitution and Handling:
- Carefully uncap the vial containing the compound.
- Use a safety-engineered device (e.g., a closed system transfer device) or careful technique with a luer-lock syringe and needle to add the solvent.
- Point the needle away from yourself and toward the back of the hood.
- To avoid pressure buildup, use a venting needle or slowly add the solvent.
- Gently swirl the vial to dissolve the compound. Avoid shaking to prevent aerosol generation.
- Perform all subsequent dilutions and transfers within the designated containment area.
4. Decontamination and Doffing PPE:
- After handling is complete, wipe down all external surfaces of containers and equipment with an appropriate deactivating solution (e.g., 70% isopropyl alcohol followed by a bleach solution, then a neutralizing agent like sodium thiosulfate, and finally sterile water).
- Wipe down the work surface of the BSC or fume hood.
- Dispose of all contaminated consumables (pipette tips, tubes, absorbent pads) in a designated, sealed cytotoxic waste container.
- Remove PPE in the following order, avoiding self-contamination: outer gloves, gown, inner gloves.
- Dispose of all PPE as cytotoxic waste.
- Wash hands thoroughly with soap and water.[10][11]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
1. Secure the Area:
- Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Don Appropriate PPE:
- Put on a full set of PPE as detailed in the table above, including respiratory protection.
3. Contain the Spill:
- Use a cytotoxic spill kit. Cover the spill with absorbent pads, starting from the outside and working inward to prevent spreading.
4. Clean the Area:
- Carefully collect all contaminated absorbent materials using tongs or forceps and place them in a designated cytotoxic waste bag.
- Clean the spill area three times using a deactivating agent (like bleach), followed by a neutralizing agent, and finally sterile water.
5. Dispose of Waste:
- Double-bag all contaminated materials, including the PPE used for cleanup, in clearly labeled cytotoxic waste bags.[5]
6. Report the Incident:
- Document and report the spill to the laboratory supervisor and institutional safety office according to established procedures.
Disposal Plan
All materials that come into contact with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol must be disposed of as cytotoxic waste.
-
Solid Waste: Includes gloves, gowns, absorbent pads, empty vials, and contaminated labware. This waste must be placed in puncture-resistant containers that are clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical incineration. Do not dispose of this waste down the drain.
Workflow Visualization
The following diagram illustrates the mandatory workflow for the safe handling of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: Safe handling workflow for potent compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ingenol Mebutate: Indications, Side Effects, Warnings - Drugs.com [drugs.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. dermnetnz.org [dermnetnz.org]
- 7. ohsinsider.com [ohsinsider.com]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. england.nhs.uk [england.nhs.uk]
- 10. saintlukeskc.org [saintlukeskc.org]
- 11. Ingenol: Key Safety & Patient Guidance [drugs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
